CMF-019
説明
特性
CAS番号 |
1586787-08-7 |
|---|---|
分子式 |
C25H33N3O3S |
分子量 |
455.62 |
IUPAC名 |
5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid |
InChI |
InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30) |
InChIキー |
VCQKKZXFASLXAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CMF-019; CMF019; CMF 019 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of CMF-019: A G Protein-Biased Apelin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a class A G protein-coupled receptor (GPCR).[1][2] A defining characteristic of this compound is its significant G protein bias, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment.[3][4] This biased agonism is thought to contribute to its beneficial cardiovascular effects while potentially minimizing the adverse effects associated with β-arrestin signaling, such as receptor desensitization and internalization.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its signaling pathways, quantitative data from key experiments, and the methodologies used in its characterization.
Core Mechanism of Action
This compound exerts its effects by binding to the apelin receptor and initiating a signaling cascade that mimics the actions of the endogenous ligand, apelin.[1][2] The key distinction of this compound lies in its approximately 400-fold bias towards G protein signaling over β-arrestin recruitment.[3][4] This preferential activation of G protein pathways, particularly Gαi, leads to a series of downstream effects that are beneficial in cardiovascular contexts.[5]
Recent structural elucidation through cryo-electron microscopy of the this compound-bound apelin receptor in complex with Gαi has provided molecular insights into this biased signaling.[1][7] The binding of this compound stabilizes a conformation of the receptor that favors G protein coupling and activation.[1]
The downstream consequences of this compound-mediated APJ receptor activation include:
-
Vasodilation: this compound promotes endothelium-dependent relaxation of blood vessels. This effect is mediated by the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[8]
-
Positive Inotropy: The compound enhances cardiac contractility, leading to an increase in stroke volume and cardiac output.[3][5]
-
Anti-apoptotic Effects: this compound has been shown to protect human pulmonary artery endothelial cells (PAECs) from apoptosis, suggesting a potential role in modifying disease processes where endothelial cell death is a factor, such as in pulmonary arterial hypertension.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity of this compound for the Apelin Receptor
| Species | pKi (mean ± SEM) |
| Human | 8.58 ± 0.04 |
| Rat | 8.49 ± 0.04 |
| Mouse | 8.71 ± 0.06 |
Data from Read C, et al. Biochem Pharmacol. 2016.[3]
Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats
| Parameter | Dose (nmol) | Change from Saline Control (mean ± SEM) |
| Femoral Artery Pressure | 50 | ↓ 4.16 ± 1.18 mmHg (p < 0.01) |
| 500 | ↓ 6.62 ± 1.85 mmHg (p < 0.01) | |
| Cardiac Contractility (dP/dtmax) | 500 | ↑ 251 ± 89 mmHg/s (p < 0.05) |
| Stroke Volume | 50 | ↑ 2.63 ± 0.82 RVU (**p < 0.01) |
| 500 | ↑ 2.48 ± 0.87 RVU (p < 0.05) | |
| Cardiac Output | 50 | ↑ 1,097 ± 284 RVU/min (**p < 0.01) |
| 500 | ↑ 1,012 ± 340 RVU/min (*p < 0.05) |
Data from Read C, et al. Front Pharmacol. 2021.[5]
Table 3: In Vitro Anti-Apoptotic Effect of this compound in Human PAECs
| Treatment | Condition | % Apoptotic Cells (Annexin+/PI−) (mean ± SEM) |
| rhVEGF (10 ng/ml) | Rescue from TNFα/CHX-induced apoptosis | 11.59 ± 1.85% (p < 0.01 vs. TNFα/CHX) |
| This compound (1 µM) | Rescue from TNFα/CHX-induced apoptosis | 5.66 ± 0.97% (p < 0.01 vs. TNFα/CHX) |
Data from Read C, et al. Front Pharmacol. 2021.[5]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using the DOT language to illustrate the signaling pathway of this compound and the workflows of key experiments.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
CMF-019 as a biased agonist of the apelin receptor
An In-depth Technical Guide on CMF-019 as a Biased Agonist of the Apelin Receptor
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), is a key regulator of the cardiovascular system.[1] Its endogenous peptide ligands, apelin and elabela, are implicated in various physiological processes, including the regulation of blood pressure and cardiac contractility. However, the therapeutic potential of these peptides is limited by their poor bioavailability and rapid degradation.[2][3] this compound is a potent, orally active, small-molecule agonist of the apelin receptor.[1][4] Notably, this compound exhibits biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment.[2][5] This selective activation may offer therapeutic advantages by maximizing the desired cardiovascular benefits while minimizing potential adverse effects associated with β-arrestin signaling, such as receptor desensitization.[6][7] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Pharmacological Profile of this compound
Binding Affinity
This compound demonstrates high affinity for the apelin receptor across different species. Competition radioligand binding studies using heart homogenates have determined its binding affinity (pKi).[7]
Table 1: Binding Affinity (pKi) of this compound at the Apelin Receptor
| Species | pKi (mean ± SEM) |
| Human | 8.58 ± 0.04 |
| Rat | 8.49 ± 0.04 |
| Mouse | 8.71 ± 0.06 |
| Data sourced from Read et al., 2016.[7] |
In Vitro Functional Activity and Biased Agonism
This compound's biased agonism is evident in cell-based functional assays, where its potency for Gαi protein activation is significantly greater than for β-arrestin recruitment and receptor internalization when compared to the endogenous agonist [Pyr1]apelin-13.[7]
Table 2: In Vitro Functional Potency (pD2) of this compound vs. [Pyr1]apelin-13
| Assay | This compound (pD2 ± SEM) | [Pyr1]apelin-13 (pD2 ± SEM) | Bias Factor (vs. β-arrestin) |
| Gαi Activation (cAMP) | 10.00 ± 0.13 | 9.34 ± 0.15 | ~400-fold |
| β-Arrestin Recruitment | 6.65 ± 0.15 | 8.65 ± 0.10 | - |
| Receptor Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000-fold (vs. internalization) |
| Data sourced from Read et al., 2016.[7] |
In Vivo Cardiovascular Effects
In vivo studies in anesthetized rats have demonstrated the physiological effects of this compound on the cardiovascular system.
Table 3: In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Dose (nmol, i.v.) | Response |
| Cardiac Contractility | 500 | 606 ± 112 mmHg/s increase |
| Femoral Artery Pressure | 50 | 4.16 ± 1.18 mmHg reduction |
| Femoral Artery Pressure | 500 | 6.62 ± 1.85 mmHg reduction |
| Data sourced from Read et al., 2016 and Read et al., 2021.[7][8] |
Signaling Pathways and Biased Agonism
The apelin receptor signals through two main pathways: the G protein-dependent pathway, which is often associated with therapeutic effects, and the β-arrestin pathway, which can lead to receptor desensitization and internalization.[6] this compound is a biased agonist that preferentially activates the Gαi protein pathway.
Caption: Apelin receptor signaling pathways.
This compound's biased agonism means it more potently stimulates the G protein pathway, leading to beneficial cardiovascular effects, while having a much weaker effect on the β-arrestin pathway, potentially avoiding the negative consequences of receptor desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CMF019) | APJ receptor agonist | Probechem Biochemicals [probechem.com]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
CMF-019: A Technical Guide to a G Protein-Biased Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMF-019 is a potent, small-molecule, selective agonist for the apelin receptor (APLNR), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1][2][3] A key characteristic of this compound is its significant G protein bias, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[4] This biased agonism makes this compound a valuable research tool for dissecting the distinct physiological roles of these pathways and a promising starting point for the development of novel therapeutics for conditions such as heart failure and pulmonary arterial hypertension.[4][5][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound.
Chemical Structure and Properties
This compound is a benzimidazole derivative with the IUPAC name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid.[3] Its chemical structure is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid | [3] |
| Molecular Formula | C25H33N3O3S | [3][7] |
| Molecular Weight | 455.62 g/mol | [3][7] |
| CAS Number | 1586787-08-7 | [2][3] |
| Appearance | Solid powder | [7] |
| Solubility | 10 mM in DMSO | [2] |
| Melting Point | Not publicly available. The parent compound, benzimidazole, has a melting point of 170-173 °C.[5] | |
| pKa | Not publicly available. The parent compound, benzimidazole, has a pKb of 8.52.[5] | |
| SMILES | CCC(CC)N1C2=C(C=C(C=C2)C(=O)N--INVALID-LINK--CC(=O)O)N=C1CC3=CC=CS3 | [3] |
Synthesis
An expedient synthesis of this compound has been described by Trifonov et al. (2018).[1] The synthesis involves a seven-step linear sequence, yielding the potassium salt of this compound.
Experimental Protocol: Synthesis of this compound (Potassium Salt)
The synthesis pathway involves the following key steps:
-
Formation of the Benzimidazole Core: Condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt to form the central benzimidazole ring structure.[1]
-
Saponification: Hydrolysis of the methyl ester to yield the corresponding carboxylic acid.[1]
-
Amide Coupling: Condensation of the carboxylic acid with the enantiopure β-amino acid methyl ester, (S)-5-methyl-3-aminohexanoate.[1]
-
Final Hydrolysis: Hydrolysis of the resulting methyl ester using potassium hydroxide in a tetrahydrofuran/water mixture.[1]
-
Purification: The final product, this compound potassium salt, is purified by high-performance liquid chromatography (HPLC).[1]
A detailed, step-by-step protocol with reagent quantities and reaction conditions can be found in the publication by Trifonov et al., Medicinal Chemistry, 2018, 14(7), 688-694.[1]
Biological Activity and Signaling Pathway
This compound is a high-affinity agonist for the apelin receptor, with demonstrated activity in human, rat, and mouse.[2][5] Its primary mechanism of action is through the activation of the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
A defining feature of this compound is its pronounced G protein bias. It is significantly less potent at recruiting β-arrestin to the apelin receptor compared to its activation of the Gαi pathway.[5] This biased signaling profile is of considerable interest as the Gαi and β-arrestin pathways are thought to mediate distinct physiological and potentially pathological effects.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human (recombinant) | 7.61 ± 0.14 | [5] |
| Human (native) | 8.58 ± 0.04 | [5] | |
| Rat | 8.49 ± 0.04 | [5] | |
| Mouse | 8.71 ± 0.06 | [5] | |
| Functional Potency (pD2) | |||
| Gαi Activation (cAMP inhibition) | Human | 10.00 ± 0.13 | [5] |
| β-arrestin Recruitment | Human | 6.65 ± 0.15 | [5] |
| Receptor Internalization | Human | 6.16 ± 0.21 | [5] |
Signaling Pathway Diagram
Caption: this compound signaling pathway at the apelin receptor.
Experimental Workflows
The characterization of this compound involves several key experimental workflows to determine its binding affinity, functional potency, and signaling bias.
Experimental Workflow: Binding Affinity Determination
Caption: Workflow for determining the binding affinity of this compound.
Experimental Protocol: Binding Affinity Assay (General Principles)
While a specific detailed protocol for this compound is not fully available in the public domain, the following general principles for a competition radioligand binding assay would be employed:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the apelin receptor (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., heart homogenates).
-
Competition Binding: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13) and a range of concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using a technique such as vacuum filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Experimental Workflow: Functional Activity Assays
Caption: Workflows for G protein activation and β-arrestin recruitment assays.
Experimental Protocols: Functional Assays (General Principles)
Detailed, specific protocols for this compound are not publicly available. The following outlines the general principles for the types of assays used to characterize its functional activity.
G Protein Dissociation Assay (BRET-based):
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding the apelin receptor, a Gαi subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβγ subunits, with one of them fused to a BRET acceptor (e.g., Venus or GFP).
-
Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Assay: On the day of the assay, replace the culture medium with a suitable assay buffer. Add the BRET substrate (e.g., coelenterazine h).
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Detection: Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal upon agonist stimulation indicates G protein subunit dissociation and thus activation.
-
Data Analysis: Plot the change in BRET ratio as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the pD2 (the negative logarithm of the EC50).
β-arrestin Recruitment Assay (NanoBiT-based):
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding the apelin receptor fused to one part of the NanoLuc luciferase (e.g., LgBiT) and β-arrestin fused to the complementary part (e.g., SmBiT).
-
Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Assay: On the day of the assay, replace the culture medium with a suitable assay buffer containing the NanoLuc substrate.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Detection: Measure the luminescence signal using a plate reader. An increase in luminescence indicates the recruitment of β-arrestin to the receptor and the reconstitution of the functional NanoLuc enzyme.
-
Data Analysis: Plot the luminescence signal as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the pD2.
Conclusion
This compound is a well-characterized G protein-biased agonist of the apelin receptor. Its high affinity, potency for the Gαi pathway, and significantly lower efficacy in recruiting β-arrestin make it an invaluable tool for studying the nuanced signaling of the apelin system. The detailed understanding of its chemical structure, synthesis, and biological activity provides a solid foundation for its use in basic research and as a lead compound in the development of next-generation cardiovascular therapeutics. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in translating its promising preclinical profile into clinical applications.
References
- 1. An Expedient Synthesis of this compound: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(51-17-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
CMF-019: A Technical Guide to a Novel G-Protein Biased Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMF-019 is a first-in-class, orally active, small molecule agonist of the apelin receptor (APJ or APLNR) that exhibits significant biased agonism for the G-protein signaling pathway over the β-arrestin pathway.[1][2] Initially developed by the University of Cambridge, this compound has demonstrated promising preclinical efficacy in models of cardiovascular disease, particularly pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction: The Apelin System and the Therapeutic Opportunity
The apelin system, consisting of the apelin receptor (APLNR) and its endogenous peptide ligands (apelin and elabela), is a critical regulator of cardiovascular homeostasis.[5][6] Activation of APLNR promotes beneficial effects such as vasodilation, positive inotropy, and angiogenesis, while opposing the detrimental actions of the renin-angiotensin system.[5][6] However, the therapeutic utility of native apelin peptides is limited by their short half-life and poor bioavailability.[4]
APLNR signaling is complex, proceeding through two main pathways: a G-protein-dependent pathway that is thought to mediate the desired cardiovascular benefits, and a β-arrestin pathway that can lead to receptor desensitization and potentially adverse effects like cardiac hypertrophy.[1][7] The development of biased agonists that selectively activate the G-protein pathway while minimizing β-arrestin recruitment represents a promising therapeutic strategy. This compound emerged from this research as a potent and selective G-protein biased agonist.[1][4]
Discovery and Development of this compound
This compound was identified as a potent small molecule agonist of the apelin receptor with high affinity for the human, rat, and mouse receptors.[1] It is a benzimidazole derivative and was developed as a tool compound to probe the therapeutic potential of biased agonism at the APLNR.[1][2] Currently, this compound's highest global R&D status is preclinical.[3] While it has shown promise in preclinical studies, no clinical trials have been initiated for this compound.[8][9]
Mechanism of Action: Biased Agonism
This compound is a potent agonist of the APLNR, demonstrating a strong bias towards the Gαi signaling pathway over β-arrestin recruitment and receptor internalization.[1][2] This biased signaling is believed to be key to its therapeutic profile, maximizing the beneficial cardiovascular effects while minimizing the potential for adverse events associated with β-arrestin activation.[1][7]
Signaling Pathway
Upon binding to the APLNR, this compound preferentially activates the inhibitory G-protein (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This pathway is associated with many of the beneficial cardiovascular effects of apelin signaling. In contrast, this compound is significantly less effective at recruiting β-arrestin, a protein involved in receptor desensitization and internalization, as well as potentially mediating adverse effects.[1][4]
Figure 1: this compound Signaling Pathway at the Apelin Receptor.
Preclinical Data
In Vitro Activity
This compound has been extensively characterized in a variety of in vitro assays, demonstrating its high affinity for the APLNR and its biased agonism.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 8.58 ± 0.04 | Radioligand Binding | [1] |
| Rat | 8.49 ± 0.04 | Radioligand Binding | [1] | |
| Mouse | 8.71 ± 0.06 | Radioligand Binding | [1] | |
| pD2 (Gαi activation) | Human | 10.00 ± 0.13 | cAMP accumulation | [1] |
| pD2 (β-arrestin recruitment) | Human | 6.65 ± 0.15 | β-arrestin recruitment | [1] |
| pD2 (Receptor internalization) | Human | 6.16 ± 0.21 | Receptor internalization | [1] |
Table 1: In Vitro Pharmacological Profile of this compound.
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in modulating cardiovascular function.
| Species | Model | Dose | Route | Key Findings | Reference |
| Rat | Normotensive | 50-500 nmol | Intravenous | Dose-dependent reduction in peripheral artery pressure. | [4][8] |
| Rat | Normotensive | 500 nmol | Intravenous | Significant increase in cardiac contractility (606 ± 112 mmHg/s). | [1] |
| Rat | Normotensive | 50-5000 nmol | Intravenous | Reproducible enhancement of contractility, stroke volume, and cardiac output. | [4] |
Table 2: Summary of In Vivo Efficacy Studies of this compound.
Experimental Protocols
Radioligand Binding Assays
Competition radioligand binding experiments were performed using heart homogenates from human, rat, and mouse tissues to determine the binding affinity (pKi) of this compound for the apelin receptor.[1]
Figure 2: Workflow for Radioligand Binding Assays.
Cell-Based Functional Assays
To characterize the functional activity and biased agonism of this compound, several cell-based assays were employed, including cAMP accumulation assays (for Gαi activation), β-arrestin recruitment assays, and receptor internalization assays.[1] These assays typically use cell lines engineered to express the human apelin receptor.
In Vivo Cardiovascular Studies in Rats
The in vivo cardiovascular effects of this compound were assessed in anesthetized male Sprague-Dawley rats.[1] The protocol involved the intravenous administration of this compound and the subsequent measurement of hemodynamic parameters.
Figure 3: Workflow for In Vivo Cardiovascular Studies.
Therapeutic Potential and Future Directions
This compound's unique profile as a G-protein biased apelin receptor agonist makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for cardiovascular diseases, particularly pulmonary arterial hypertension.[4][5] Its ability to induce vasodilation and enhance cardiac contractility without causing receptor desensitization in vivo highlights its therapeutic promise.[1][4]
Further research is warranted to fully elucidate the long-term effects of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical development. The exploration of its therapeutic potential in other cardiovascular and metabolic diseases is also an area of active interest.[6][7] The development of derivatives of this compound with even greater G-protein bias and improved drug-like properties is an ongoing effort in the field.[7]
References
- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
CMF-019: A Technical Guide to its Role and Mechanism in G Protein Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMF-019 is a potent, orally active, small-molecule agonist for the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR).[1] A significant body of research has identified this compound as a biased agonist, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment and subsequent receptor internalization.[2][3] This G protein bias, particularly towards the Gαi pathway, endows this compound with a unique pharmacological profile, making it a valuable tool for cardiovascular research and a promising scaffold for the development of novel therapeutics for conditions such as heart failure and pulmonary arterial hypertension (PAH).[1][3][4] This document provides an in-depth technical overview of this compound's mechanism of action, its effects on signaling pathways, a summary of key quantitative data, and detailed experimental protocols used in its characterization.
Introduction to this compound and the Apelin Receptor
The apelin receptor (APJ) and its endogenous peptide ligands, apelin and Elabela/Toddler, form a critical signaling system in the regulation of cardiovascular homeostasis.[2][5] Activation of APJ is known to produce beneficial cardiovascular effects, including increased cardiac contractility (positive inotropy) and vasodilation.[2] However, the therapeutic potential of endogenous peptides is limited by short half-lives and poor bioavailability.[2]
This compound was developed as a non-peptide, small-molecule agonist to overcome these limitations.[5] Its key characteristic is its strong bias towards G protein signaling (approximately 400-fold over β-arrestin recruitment), which allows it to mimic the beneficial cardiovascular actions of apelin while avoiding the receptor desensitization and tachyphylaxis often associated with β-arrestin-mediated pathways.[2][6]
Mechanism of Action: Biased Agonism at the APJ Receptor
This compound's therapeutic potential stems from its function as a biased agonist. Upon binding to the APJ receptor, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins (Gαi), while being significantly less effective at recruiting β-arrestin.
Preferential Gαi Protein Pathway Activation
Activation of the APJ receptor by this compound leads to the canonical Gαi signaling cascade. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In the cardiovascular system, this pathway is linked to several beneficial downstream effects:
-
Increased Cardiac Contractility: this compound has been shown to significantly increase cardiac contractility in vivo.[3]
-
Vasodilation: In endothelial cells, the signaling cascade involves the phosphorylation and activation of Akt and endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasorelaxation.[7][8] This effect is crucial for reducing blood pressure.[2]
Caption: this compound preferentially activates the Gαi signaling pathway.
Attenuated β-Arrestin Recruitment and Receptor Internalization
In contrast to its high potency for Gαi activation, this compound is a weak partial agonist for β-arrestin recruitment.[3] The β-arrestin pathway is primarily responsible for homologous desensitization, where the receptor is uncoupled from G proteins, and subsequent receptor internalization, which removes it from the cell surface. By largely avoiding this pathway, this compound induces sustained signaling without causing significant receptor desensitization, a major advantage for chronic therapeutic use.[2][6]
Caption: Biased agonism of this compound at the APJ receptor.
Quantitative Data Summary
The pharmacological properties of this compound have been quantified across various assays. The following tables summarize the key findings.
Table 1: Binding Affinity of this compound at the Apelin Receptor
| Species | pKi |
| Human | 8.58[1] |
| Rat | 8.49[1] |
| Mouse | 8.71[1] |
| pKi is the negative logarithm of the inhibition constant (Ki). |
Table 2: Functional Potency and Bias of this compound vs. [Pyr¹]apelin-13
| Assay | Parameter | This compound | [Pyr¹]apelin-13 |
| Gαi Activation (cAMP) | pD₂ | 10.00 ± 0.13[3] | 9.34 ± 0.15[3] |
| β-Arrestin Recruitment | pD₂ | 6.65 ± 0.15[3] | 8.65 ± 0.10[3] |
| Receptor Internalization | pD₂ | 6.16 ± 0.21[3] | 9.28 ± 0.10[3] |
| Bias Factor | Gαi vs. β-Arrestin | ~400-fold [2][3] | - |
| Bias Factor | Gαi vs. Internalization | ~6000-fold [3] | - |
| pD₂ is the negative logarithm of the EC₅₀ value. |
Table 3: In Vivo Cardiovascular Effects in Rats (Intravenous Bolus)
| Compound | Dose (nmol) | Change in Cardiac Contractility (dP/dt_max) | Change in Femoral Artery Pressure |
| This compound | 50 | - | -4.16 ± 1.18 mmHg[2] |
| This compound | 500 | +606 ± 112 mmHg/s[3] | -6.62 ± 1.85 mmHg[2] |
Table 4: In Vitro Disease-Modifying Potential
| Treatment | Condition | % Rescue of Apoptosis |
| This compound (1 µM) | TNFα/CHX-induced PAEC Apoptosis | 5.66 ± 0.97%[2] |
| rhVEGF (control) | TNFα/CHX-induced PAEC Apoptosis | 11.59 ± 1.85%[2] |
| PAEC: Pulmonary Artery Endothelial Cells. |
Experimental Protocols
The characterization of this compound involved a range of in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays determine the affinity of this compound for the apelin receptor.
-
Objective: To calculate the inhibition constant (Ki) of this compound.
-
Methodology:
-
Preparation: Cell membranes or tissue homogenates expressing the apelin receptor are prepared.
-
Competition Binding: A constant concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: Data are fitted to a one-site competition binding equation using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
-
Gαi Activation (cAMP Assay):
-
Cell Culture: CHO or HEK cells stably expressing the human apelin receptor are used.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator (e.g., forskolin) and then stimulated with varying concentrations of this compound or a reference agonist.
-
Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF or LANCE technologies.
-
Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against agonist concentration to generate a dose-response curve and determine the pD₂ (EC₅₀).
-
-
β-Arrestin Recruitment Assay:
-
Assay Principle: Assays are typically based on enzyme complementation (e.g., NanoBiT) or resonance energy transfer (BRET/FRET). The apelin receptor is tagged with one part of a reporter system, and β-arrestin is tagged with the complementary part.
-
Cell Stimulation: Cells co-expressing the tagged constructs are stimulated with this compound.
-
Signal Detection: Recruitment of β-arrestin to the receptor brings the reporter tags into proximity, generating a measurable luminescent or fluorescent signal.
-
Analysis: The signal is plotted against agonist concentration to determine potency (pD₂).
-
In Vivo Cardiovascular Studies in Rats
This protocol assesses the hemodynamic effects of this compound.
-
Animal Model: Anesthetized male Sprague-Dawley rats are used.[2][3]
-
Surgical Preparation:
-
Rats are anesthetized (e.g., with isoflurane).
-
A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters (e.g., contractility (dP/dt_max), left ventricular systolic pressure (LVSP)).[3]
-
Cannulas are placed in a jugular vein for intravenous drug administration and a femoral artery for monitoring peripheral artery pressure.[2]
-
-
Drug Administration: this compound, a reference agonist, or saline vehicle is administered as a cumulative series of intravenous bolus injections.[8]
-
Data Acquisition: Hemodynamic parameters are continuously recorded before and after each dose.
-
Analysis: Changes from baseline for each parameter are calculated and statistically analyzed.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Endothelial Cell Apoptosis Assay
-
Objective: To determine if this compound has disease-modifying effects by preventing endothelial cell death.[2]
-
Methodology:
-
Cell Culture: Human pulmonary arterial endothelial cells (PAECs) are cultured in appropriate media (e.g., EBM-2 with 2% FBS).[2]
-
Induction of Apoptosis: Apoptosis is induced by treating cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).[2]
-
Treatment: Cells are co-treated with the apoptosis-inducing agents and this compound (e.g., 1-10 µM), a positive control (e.g., rhVEGF), or vehicle.[2]
-
Staining: After incubation (e.g., 18 hours), cells are harvested and stained with Annexin V (an early apoptosis marker) and Propidium Iodide (PI, a late apoptosis/necrosis marker).
-
Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[2]
-
Conclusion and Future Directions
This compound is a landmark small molecule that validates the concept of biased agonism at the apelin receptor for therapeutic benefit. Its ability to potently activate Gαi-mediated signaling while circumventing β-arrestin recruitment and receptor desensitization translates into sustained, beneficial cardiovascular effects in preclinical models.[2][3] The detailed structural and functional understanding of how this compound engages the receptor provides a clear blueprint for structure-based drug design.[9] Future research will likely focus on optimizing the pharmacokinetic properties of this compound-based scaffolds to develop orally bioavailable drugs for the chronic treatment of cardiovascular diseases like PAH and heart failure.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to the Interaction of CMF-019 with the Apelin Receptor (APJ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, are critical regulators of the cardiovascular system. Dysregulation of the apelin system is implicated in various pathologies, including heart failure and pulmonary arterial hypertension, making the APJ receptor a promising therapeutic target. CMF-019 is a small molecule agonist of the apelin receptor that exhibits significant biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment. This technical guide provides a comprehensive overview of the interaction between this compound and the apelin receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and drug development in this area.
Introduction to the Apelin Receptor and this compound
The apelin receptor is widely expressed in various tissues, including the heart, blood vessels, and central nervous system.[1] Its activation by endogenous ligands, such as apelin-13, triggers a cascade of intracellular signaling events that modulate cardiovascular function, including positive inotropic effects and vasodilation.[2] However, the therapeutic potential of native apelin peptides is limited by their short half-life.[3]
This compound is a potent, orally active, small molecule agonist developed for the apelin receptor.[4][5] A key characteristic of this compound is its biased agonism. It demonstrates a strong preference for activating the Gαi-mediated signaling pathway, which is associated with beneficial cardiovascular effects, while having a significantly lower potency for recruiting β-arrestin, a pathway linked to receptor desensitization and internalization.[3][6] This G protein bias, with a reported bias factor of approximately 400-fold for the Gαi pathway over the β-arrestin pathway, suggests that this compound may offer a more sustained therapeutic effect with reduced receptor desensitization compared to balanced agonists.[3][6]
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with the apelin receptor has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency. The following tables summarize the key data from published studies, facilitating a clear comparison of this compound's pharmacological profile with the endogenous agonist, [Pyr¹]apelin-13.
Table 1: Binding Affinity of this compound for the Apelin Receptor
| Species | pKi | Reference |
| Human | 8.58 ± 0.04 | [6] |
| Rat | 8.49 ± 0.04 | [6] |
| Mouse | 8.71 ± 0.06 | [6] |
Table 2: Functional Potency of this compound and [Pyr¹]apelin-13
| Assay | Ligand | pD2 / pEC50 | Reference |
| Gαi Activation (cAMP inhibition) | This compound | 10.00 ± 0.13 | [6] |
| [Pyr¹]apelin-13 | 9.34 ± 0.15 | [6] | |
| β-arrestin Recruitment | This compound | 6.65 ± 0.15 | [6] |
| [Pyr¹]apelin-13 | 8.65 ± 0.10 | [6] | |
| Receptor Internalization | This compound | 6.16 ± 0.21 | [6] |
| [Pyr¹]apelin-13 | 9.28 ± 0.10 | [6] |
Signaling Pathways
The apelin receptor, upon activation, can initiate multiple downstream signaling cascades. This compound, as a biased agonist, preferentially stimulates the Gαi pathway.
Gαi-Mediated Signaling Pathway
Activation of the Gαi subunit by the this compound-bound apelin receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is linked to many of the beneficial cardiovascular effects of apelin receptor activation.
Gαi-Mediated Signaling Pathway of this compound.
β-arrestin-Mediated Pathway
While less potent in activating this pathway, this compound can still induce β-arrestin recruitment to the apelin receptor, albeit at much higher concentrations than required for G protein activation.[6] This pathway is primarily associated with receptor desensitization and internalization, which can attenuate the signaling response over time.
β-arrestin-Mediated Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the apelin receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the apelin receptor (e.g., human, rat, or mouse heart tissue).
-
Radioligand: [¹²⁵I]-[Pyr¹]apelin-13.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled [Pyr¹]apelin-13 (e.g., 1 µM).
-
Test Compound: this compound serially diluted.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add membrane homogenate, a fixed concentration of [¹²⁵I]-[Pyr¹]apelin-13 (typically at its Kd), and varying concentrations of this compound or control solutions (total binding: buffer only; non-specific binding: excess unlabeled apelin-13).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Competition Binding Assay.
Gαi Activation Assay (cAMP Accumulation)
This assay measures the ability of this compound to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: A cell line stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compound: this compound serially diluted.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
-
Cell culture reagents and plates.
Procedure:
-
Seed the apelin receptor-expressing cells into 96- or 384-well plates and culture overnight.
-
Pre-treat the cells with IBMX for a short period (e.g., 30 minutes) to inhibit phosphodiesterase activity.
-
Add serial dilutions of this compound or control ligands to the cells and incubate for a defined time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of this compound concentration. The data will show an inhibition of the forskolin-stimulated cAMP response.
-
Fit the data to a dose-response curve to determine the pD2 (equivalent to EC50) value for this compound's inhibition of cAMP production.
β-arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the recruitment of β-arrestin to the apelin receptor upon agonist stimulation in live cells.
Materials:
-
Cells: A suitable cell line for transfection (e.g., HEK293T).
-
Plasmids:
-
Apelin receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Transfection Reagent.
-
BRET Substrate: (e.g., Coelenterazine h).
-
Test Compound: this compound serially diluted.
-
White, opaque 96- or 384-well plates.
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Co-transfect the cells with the apelin receptor-Rluc and β-arrestin-YFP plasmids.
-
After 24-48 hours, harvest the cells and seed them into the white-walled assay plates.
-
Add serial dilutions of this compound or a reference agonist to the cells.
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the change in BRET ratio as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pD2 (EC50) for β-arrestin recruitment.
Workflow for β-arrestin Recruitment BRET Assay.
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting the apelin receptor. Its potent, G protein-biased agonism offers the potential for sustained cardiovascular benefits with a reduced likelihood of receptor desensitization. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the pharmacology of this compound and the development of next-generation biased agonists for the treatment of cardiovascular diseases. The detailed methodologies and visual representations of signaling pathways aim to support the design and execution of future studies, ultimately contributing to a deeper understanding of the therapeutic potential of biased agonism at the apelin receptor.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
The G Protein Bias of CMF-019: A Technical Guide to its Differential Effect on β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CMF-019, a small molecule agonist of the apelin receptor (APJ), with a specific focus on its biased agonism and attenuated recruitment of β-arrestin. This compound has emerged as a significant tool compound in cardiovascular research, offering a unique pharmacological profile that favors G protein-mediated signaling pathways over β-arrestin-dependent pathways.[1][2][3][4][5] This guide will detail the quantitative data supporting this bias, outline the experimental protocols used to characterize this compound, and provide visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Biased Agonism at the Apelin Receptor
The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous peptide ligands (e.g., apelin, elabela/toddler), initiates downstream signaling through two primary pathways: the G protein pathway and the β-arrestin pathway.[1] Activation of G proteins (primarily Gαi) leads to various cellular responses, including beneficial cardiovascular effects.[2][4] Conversely, the recruitment of β-arrestin to the receptor primarily mediates receptor desensitization, internalization, and can also initiate distinct signaling cascades.[4]
Biased agonists are ligands that selectively activate one of these pathways over the other. This compound is a potent example of a G protein-biased agonist at the apelin receptor.[2][3][4][5] This property is of significant therapeutic interest as it may allow for the selective activation of desired signaling pathways while avoiding the adverse effects associated with β-arrestin recruitment, such as receptor desensitization and potential pro-hypertrophic signaling.[6]
Quantitative Analysis of this compound's Biased Agonism
The G protein bias of this compound has been quantified in several key studies. The data consistently demonstrates a significant preference for Gαi activation over β-arrestin recruitment and subsequent receptor internalization.
Table 1: Potency of this compound and [Pyr1]apelin-13 in Cell-Based Functional Assays [7]
| Ligand | Gαi Activation (pD2) | β-Arrestin Recruitment (pD2) | Receptor Internalization (pD2) |
| This compound | 10.00 ± 0.13 | 6.65 ± 0.15 | 6.16 ± 0.21 |
| [Pyr1]apelin-13 | 9.34 ± 0.15 | 8.65 ± 0.10 | 9.28 ± 0.10 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Bias Factor of this compound [7]
| Pathway Comparison | Bias Factor |
| Gαi vs. β-Arrestin | ~400 |
| Gαi vs. Receptor Internalization | ~6000 |
The bias factor indicates the fold preference of the agonist for one pathway over another, relative to a reference agonist (in this case, [Pyr1]apelin-13).
Table 3: Potency of this compound and Derivatives in Gαi Activation and β-Arrestin Recruitment Assays [6]
| Compound | Gαi Activation (pEC50) | β-Arrestin Recruitment (pEC50) |
| This compound | 8 | 6 |
| AP-5 | 6 | < 5 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its own maximal effect.
These data clearly illustrate that while this compound exhibits high potency in activating the Gαi pathway, its potency for recruiting β-arrestin is significantly lower, by over two orders of magnitude.[2][4]
Signaling Pathways: this compound vs. Unbiased Agonist
The differential engagement of downstream signaling pathways by a biased agonist like this compound compared to an unbiased agonist is a key aspect of its pharmacology.
Caption: this compound's biased agonism at the apelin receptor.
Experimental Protocols
The characterization of this compound's biased agonism involves a series of in vitro assays designed to quantify its activity at the apelin receptor and its downstream signaling effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the apelin receptor.
Methodology:
-
Membrane Preparation: Homogenates of tissues or cells expressing the apelin receptor (e.g., human, rat, or mouse heart tissue) are prepared.
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-[Pyr1]apelin-13) and increasing concentrations of unlabeled this compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
G Protein Activation Assay (cAMP Assay)
Objective: To measure the potency and efficacy of this compound in activating the Gαi signaling pathway.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with increasing concentrations of this compound or a reference agonist. Activation of the Gαi pathway by the apelin receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: Concentration-response curves are plotted, and the pD2 or pEC50 values are calculated.
β-Arrestin Recruitment Assay
Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin to the apelin receptor.
Methodology:
-
Cell Line: A cell line engineered to express the apelin receptor fused to a protein fragment (e.g., NanoBiT) and β-arrestin fused to the complementary fragment is used.
-
Agonist Stimulation: Cells are treated with increasing concentrations of this compound.
-
Signal Detection: Recruitment of β-arrestin to the receptor brings the two protein fragments into close proximity, generating a luminescent or fluorescent signal that is measured by a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the pD2 or pEC50 for β-arrestin recruitment.
Receptor Internalization Assay
Objective: To quantify the ability of this compound to induce internalization of the apelin receptor.
Methodology:
-
Cell Line: Cells expressing a tagged apelin receptor (e.g., with a fluorescent protein) are used.
-
Agonist Treatment: Cells are treated with this compound for a defined period.
-
Imaging: The localization of the receptor is visualized using microscopy. Internalization is observed as the movement of the receptor from the cell surface to intracellular compartments.
-
Quantification: The extent of internalization can be quantified by measuring the decrease in cell surface fluorescence or by counting intracellular vesicles.
-
Data Analysis: Concentration-response curves are generated to determine the pD2 or pEC50 for receptor internalization.
Caption: Workflow for assessing the biased agonism of this compound.
Conclusion
This compound stands out as a potent, small-molecule, G protein-biased agonist of the apelin receptor. The quantitative data robustly support its preferential activation of the Gαi pathway with significantly reduced engagement of the β-arrestin pathway. This unique pharmacological profile, characterized through a suite of in vitro assays, makes this compound an invaluable tool for dissecting the distinct physiological roles of G protein and β-arrestin signaling downstream of the apelin receptor. Furthermore, the principles of biased agonism embodied by this compound offer a promising strategy for the development of novel therapeutics with improved efficacy and reduced side effects for a range of cardiovascular diseases.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CMF-019: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMF-019 is a small molecule, orally active, and potent biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] It exhibits a strong preference for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization.[2] This biased agonism makes this compound a valuable tool compound for studying the physiological roles of the apelin system and a promising therapeutic candidate for cardiovascular conditions such as pulmonary arterial hypertension.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The in vitro activity of this compound has been quantified across various assays and species. The following tables summarize the key binding affinity and functional potency data.
Table 1: Binding Affinity of this compound at the Apelin Receptor
| Species | Tissue/Cell Line | Assay Type | Radioligand | pKi (mean ± SEM) | Reference(s) |
| Human | Left Ventricle | Competition Binding | [¹²⁵I]-apelin-13 | 8.58 ± 0.04 | [3] |
| Human | CHO cells | Competition Binding | [¹²⁵I]-apelin-13 | 7.61 ± 0.14 | [3] |
| Rat | Heart | Competition Binding | [¹²⁵I]-apelin-13 | 8.49 ± 0.04 | [3] |
| Mouse | Heart | Competition Binding | [¹²⁵I]-apelin-13 | 8.71 ± 0.06 | [3] |
Table 2: Functional Potency of this compound in Cell-Based Assays
| Assay Type | Cell Line | Parameter | This compound pD₂ (mean ± SEM) | [Pyr¹]apelin-13 pD₂ (mean ± SEM) | Bias Factor (vs. [Pyr¹]apelin-13) | Reference(s) |
| Gαi Activation (cAMP inhibition) | CHO-K1 | pD₂ | 10.00 ± 0.13 | 9.34 ± 0.15 | ~400 (vs. β-arrestin) | [3] |
| β-Arrestin Recruitment | CHO-K1 | pD₂ | 6.65 ± 0.15 | 8.65 ± 0.10 | ~400 (vs. Gαi) | [3] |
| Receptor Internalization | CHO-K1 | pD₂ | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000 (vs. Gαi) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biased signaling mechanism of this compound and a typical experimental workflow for its in vitro characterization.
Caption: Biased signaling of this compound at the apelin receptor.
References
CMF-019: A Technical Guide to its Therapeutic Potential as a Biased Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) critically involved in cardiovascular homeostasis. A key characteristic of this compound is its significant G protein bias, preferentially activating the Gαi signaling pathway over the β-arrestin pathway. This biased agonism is thought to confer therapeutic advantages, particularly in the treatment of cardiovascular diseases such as heart failure and pulmonary arterial hypertension (PAH). Preclinical studies have demonstrated that this compound mimics the beneficial cardiovascular effects of the endogenous ligand apelin, including positive inotropic effects and vasodilation, without inducing receptor desensitization. Furthermore, this compound has shown disease-modifying potential by protecting vascular endothelial cells from apoptosis. This technical guide provides an in-depth overview of the therapeutic applications of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.
Introduction
The apelin/APJ system is a key regulator of cardiovascular function, and its dysregulation is implicated in the pathophysiology of heart failure and pulmonary arterial hypertension.[1][2] The endogenous peptide ligand, apelin, has a short half-life, limiting its therapeutic utility. This compound was developed as a small-molecule mimetic of apelin with improved pharmacological properties.[3] Notably, this compound is a biased agonist, exhibiting a strong preference for the Gαi-mediated signaling cascade over the recruitment of β-arrestin.[4] This is significant because the G protein pathway is associated with the desirable effects of apelin, such as increased cardiac contractility and vasodilation, while the β-arrestin pathway is linked to receptor internalization and desensitization, which can limit the long-term efficacy of a drug.[4][5]
Mechanism of Action: Biased Agonism at the Apelin Receptor
This compound exerts its effects by binding to the apelin receptor and selectively activating the Gαi protein subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This G protein-mediated pathway is responsible for the positive inotropic effects of this compound. In contrast, this compound is significantly less potent at recruiting β-arrestin and inducing receptor internalization compared to the endogenous ligand, [Pyr1]apelin-13.[1][4] This bias is approximately 400-fold for Gαi over β-arrestin and around 6000-fold over receptor internalization.[1] This biased signaling is believed to contribute to a sustained therapeutic effect without the rapid desensitization often seen with unbiased agonists.
In the vasculature, this compound-mediated activation of the apelin receptor in endothelial cells leads to the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO) and subsequent vasodilation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | |||
| Human | 8.58 ± 0.04 | [1] | |
| Rat | 8.49 ± 0.04 | [1] | |
| Mouse | 8.71 ± 0.06 | [1] | |
| Functional Potency (pD2) | |||
| Gαi Pathway (cAMP assay) | Human | 10.00 ± 0.13 | [1] |
| β-arrestin Recruitment | Human | 6.65 ± 0.15 | [1] |
| Receptor Internalization | Human | 6.16 ± 0.21 | [1] |
Table 2: In Vitro Efficacy of this compound in Endothelial Cell Apoptosis
| Condition | Treatment | % Apoptotic Cells (Annexin+/PI-) | p-value | Reference |
| TNFα/CHX-induced Apoptosis | Control | 19.54 ± 1.76% | [4] | |
| rhVEGF (10 ng/ml) | 11.59 ± 1.85% | < 0.01 | [4] | |
| This compound (1 µM) | 5.66 ± 0.97% | < 0.01 | [4] |
Table 3: In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Dose (nmol) | Change from Baseline | p-value | Reference |
| Vasodilation (Reduction in Femoral Artery Pressure) | ||||
| 50 | 4.16 ± 1.18 mmHg | < 0.01 | [4] | |
| 500 | 6.62 ± 1.85 mmHg | < 0.01 | [4] | |
| Cardiac Contractility (dP/dtMAX) | ||||
| 500 | 606 ± 112 mmHg/s | < 0.001 | [1] |
Detailed Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity of this compound for the apelin receptor.
-
Methodology: Competition radioligand binding experiments were performed using heart homogenates from human, rat, and mouse.[1] Membranes were incubated with a constant concentration of [125I]-[Pyr1]apelin-13 and increasing concentrations of unlabeled this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled apelin. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was counted.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Objective: To assess the functional potency of this compound on the Gαi signaling pathway.
-
Methodology: CHO cells stably expressing the human apelin receptor were used.[1] Cells were pre-treated with forskolin to stimulate cAMP production. Then, cells were incubated with varying concentrations of this compound. The intracellular cAMP levels were measured using a commercially available cAMP assay kit.
-
Data Analysis: Concentration-response curves were generated, and the pD2 (-logEC50) values were calculated.
-
Objective: To measure the ability of this compound to induce β-arrestin recruitment to the apelin receptor.
-
Methodology: A cell-based assay, such as the PathHunter® β-arrestin assay (DiscoverX), was used with cells co-expressing the apelin receptor and a β-arrestin fusion protein.[1] Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings two components of a reporter enzyme into proximity, generating a detectable signal.
-
Data Analysis: Concentration-response curves were plotted to determine the pD2 value for β-arrestin recruitment.
-
Objective: To quantify the extent of apelin receptor internalization induced by this compound.
-
Methodology: Cells expressing a tagged apelin receptor were treated with this compound for a defined period.[1] Receptor internalization was visualized and quantified using high-content imaging or flow cytometry by measuring the decrease in cell surface receptor expression.
-
Data Analysis: The pD2 value for receptor internalization was calculated from the concentration-response data.
-
Objective: To evaluate the protective effect of this compound against apoptosis in human pulmonary artery endothelial cells (PAECs).
-
Methodology: PAECs were seeded and treated with this compound (1 µM) or a positive control (rhVEGF, 10 ng/ml) for 18 hours.[4] Apoptosis was then induced by incubating the cells with tumor necrosis factor-α (TNFα; 1.5 ng/ml) and cycloheximide (CHX; 20 µg/ml) for 5 hours.[4] Cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.
In Vivo Cardiovascular Studies in Rats
-
Objective: To assess the effects of this compound on cardiovascular parameters in an animal model.
-
Anesthesia: Anesthesia was induced and maintained, for example, with isoflurane.[7]
-
Surgical Procedure: A pressure-volume catheter was inserted into the left ventricle via the right carotid artery to measure cardiac parameters. A second catheter was placed in the femoral artery to measure systemic blood pressure.[2][4]
-
Drug Administration: this compound was administered as an intravenous bolus injection.[2][4]
-
Data Acquisition: Hemodynamic parameters, including left ventricular systolic pressure (LVSP), the maximal rate of pressure development (dP/dtMAX), and femoral artery pressure, were continuously recorded.
-
Data Analysis: Changes in cardiovascular parameters from baseline were calculated for each dose of this compound.
Therapeutic Potential and Future Directions
The preclinical data for this compound are promising, suggesting its potential as a novel therapeutic for cardiovascular diseases. Its biased agonism at the apelin receptor offers a potential advantage over non-biased agonists by promoting beneficial G protein-mediated signaling while minimizing receptor desensitization. The demonstrated ability of this compound to improve cardiac function, induce vasodilation, and protect endothelial cells from apoptosis underscores its multifaceted therapeutic potential in conditions like heart failure and pulmonary arterial hypertension.[1][4]
Future research should focus on the long-term efficacy and safety of this compound in relevant animal models of cardiovascular disease. Further optimization of its pharmacokinetic profile could enhance its clinical applicability. The development of this compound and similar biased agonists represents a significant step forward in the pursuit of more effective and targeted therapies for cardiovascular disorders.
References
- 1. Recovery from carotid artery catheterization performed under various anesthetics in male, Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. An Expedient Synthesis of this compound: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
Review of CMF-019 literature for cardiovascular research
An In-depth Technical Guide to CMF-019 for Cardiovascular Research
Introduction
This compound is a selective, orally active, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular system.[1][2] The apelin system is a key regulator of cardiovascular physiology, promoting endothelium-dependent vasodilation, positive inotropy (increased heart muscle contractility), and lowering blood pressure.[3] this compound is distinguished as a G protein-biased agonist.[1][4][5] It preferentially activates the beneficial Gαi protein signaling pathway while minimally engaging the β-arrestin pathway, which is often associated with receptor desensitization and internalization.[4][5] This biased agonism suggests this compound may offer a sustained therapeutic effect, making it a promising candidate for research in chronic cardiovascular diseases such as pulmonary arterial hypertension (PAH) and heart failure.[1][3][4][6]
Mechanism of Action: Biased Agonism at the Apelin Receptor
This compound exerts its effects by binding to the apelin receptor (APJ). Unlike the endogenous peptide ligand apelin, this compound stabilizes a receptor conformation that strongly favors coupling to inhibitory G proteins (Gαi) over the recruitment of β-arrestin.[5][7] Structural studies reveal that this compound binds deep within the orthosteric binding pocket of the receptor, engaging with residues critical for G-protein activation.[8]
The downstream signaling cascade proceeds as follows:
-
Gαi Activation: Upon binding, this compound induces a conformational change in the APJ receptor, leading to the activation of the associated Gαi subunit. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
-
Cardiovascular Effects: In the vasculature, this signaling promotes the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent vasodilation.[9] In cardiomyocytes, the signaling cascade results in increased cardiac contractility (positive inotropy).[5]
-
Minimal β-Arrestin Recruitment: this compound is over two orders of magnitude less efficient at recruiting β-arrestin compared to the endogenous ligand.[4] This property is significant because β-arrestin recruitment is linked to receptor desensitization and tachyphylaxis (diminishing response to successive doses). By avoiding this pathway, this compound may provide more durable signaling, a key advantage for chronic therapies.[4][6]
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 8.58 ± 0.04 | [5] |
| Rat | 8.49 ± 0.04 | [5] | |
| Mouse | 8.71 ± 0.06 | [5] | |
| Functional Potency (pD2) | |||
| Gαi Activation (cAMP) | Human | 10.00 ± 0.13 | [5] |
| β-Arrestin Recruitment | Human | 6.65 ± 0.15 | [5] |
| Receptor Internalization | Human | 6.16 ± 0.21 | [5] |
| Bias Factor | |||
| Gαi vs. β-Arrestin | - | ~400-fold | [5][10] |
| Gαi vs. Internalization | - | ~6000-fold | [5] |
Table 2: In Vivo Cardiovascular Effects in Sprague-Dawley Rats
| Parameter | Dose (IV Bolus) | Response vs. Saline Control | Reference |
| Peripheral Artery Pressure | 50 nmol | ↓ 4.16 ± 1.18 mmHg | [4][6] |
| 500 nmol | ↓ 6.62 ± 1.85 mmHg | [4][6] | |
| Cardiac Contractility (dP/dtMAX) | 500 nmol | ↑ 606 ± 112 mmHg/s | [5] |
| 5000 nmol | ↑ 833 ± 152 mmHg/s | [5] | |
| Stroke Volume | 50 nmol | ↑ 2.63 ± 0.82 RVU | [4][11] |
| 500 nmol | ↑ 2.48 ± 0.87 RVU | [4][11] | |
| Cardiac Output | 50 nmol | ↑ 1,097 ± 284 RVU/min | [4][11] |
| 500 nmol | ↑ 1,012 ± 340 RVU/min | [4][11] |
Table 3: In Vitro Endothelial Cell Protection
| Condition | Treatment | Result (% Apoptotic Cells Rescued) | Reference |
| TNFα/CHX-induced Apoptosis | 1 µM this compound | 5.66 ± 0.97% | [4][6] |
| in Human PAECs | rhVEGF (Control) | 11.59 ± 1.85% | [4][6] |
Experimental Protocols
In Vivo Cardiovascular Hemodynamics in Rats
This protocol assesses the acute cardiovascular effects of this compound.
-
Animal Model: Normotensive male Sprague-Dawley rats (e.g., 271 ± 3 g).[4][11]
-
Anesthesia: Appropriate anesthesia is administered to maintain a stable plane of sedation throughout the procedure.
-
Surgical Preparation:
-
A catheter is inserted into the jugular vein for intravenous (IV) bolus administration of the test compound.[4][11]
-
A pressure-volume catheter is inserted into the left ventricle via the carotid artery to measure cardiac parameters like contractility (dP/dtMAX), stroke volume, and cardiac output.[5]
-
A separate catheter is placed in the femoral artery to measure peripheral arterial blood pressure.[4][11]
-
-
Dosing Regimen:
-
After a stabilization period, animals receive cumulative bolus IV injections.
-
A typical dosing schedule might involve three successive doses of this compound (e.g., 50 nmol, 500 nmol, 5000 nmol) or saline vehicle as a control.[10] Doses are administered at ~10-minute intervals or once a stable baseline is re-established.[10]
-
-
Data Acquisition: Hemodynamic parameters are continuously recorded and analyzed to determine the dose-dependent effects of this compound compared to the saline control group.
Experimental Workflow: In Vivo Hemodynamic Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G protein biased small molecule apelin agonist this compound is disease modifying in endothelial cell apoptosis In vitro and induces vasodilatation without desensitisation in vivo [spiral.imperial.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. pnas.org [pnas.org]
- 9. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of a Multi-Targeted Kinase Inhibitor
Disclaimer: The following application note details the synthesis and purification of Dasatinib, a well-characterized multi-targeted tyrosine kinase inhibitor. This compound is presented as a representative example due to the absence of publicly available information for "CMF-019." The methodologies and data provided are based on established literature for Dasatinib and are intended to serve as a guide for researchers, scientists, and drug development professionals working on similar small molecule kinase inhibitors.
Introduction
Dasatinib is a potent, orally administered small molecule that inhibits multiple tyrosine kinases.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3][4] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, which are critical drivers of cell proliferation and survival in these cancers.[1][2][3] Dasatinib is effective in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.[1] This document provides a detailed protocol for the chemical synthesis and purification of Dasatinib, along with a summary of its mechanism of action.
Mechanism of Action and Signaling Pathway
Dasatinib functions as a multi-targeted inhibitor of several key oncogenic kinases.[5] In cancers such as CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell growth and division.[2] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and preventing the phosphorylation of downstream substrates.[2] This disruption of the signaling cascade induces apoptosis (programmed cell death) in malignant cells.[2]
In addition to BCR-ABL, Dasatinib also potently inhibits other kinases, including SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] This broad spectrum of activity contributes to its therapeutic efficacy, particularly in overcoming resistance mechanisms.[1] For instance, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against mutations that confer resistance to other inhibitors.[2] The inhibition of these pathways may also play a role in the treatment of other conditions, such as radiation-induced skin ulcers, by targeting kinases like EGFR and ERBB2.[6]
Caption: Dasatinib signaling pathway.
Synthesis of Dasatinib
The synthesis of Dasatinib can be accomplished through various routes. A common and efficient method involves a multi-step process, which is outlined below. This commercially viable process can yield Dasatinib monohydrate with high purity.[7]
Synthesis Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prepare CMF-019 for in vitro cell culture experiments
Application Notes and Protocols for CMF-019
Introduction
This compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, playing a crucial role in promoting cell proliferation, survival, and differentiation. By targeting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro cell culture experiments. The protocols outlined below cover reconstitution, determination of optimal working concentrations, and methods to assess its biological activity.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Molecular Formula | C₂₁H₂₁N₅O₄S (Hypothetical) |
| Molecular Weight | 455.5 g/mol (Hypothetical) |
| Purity | >99% (HPLC) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), less in Ethanol |
| Storage | Store at -20°C, protect from light |
Experimental Protocols
Reconstitution of this compound Stock Solution
Proper reconstitution is critical for accurate and reproducible experimental results.
-
Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Solvent Addition: Add sterile, anhydrous DMSO to the vial to prepare a 10 mM stock solution. For example, to a 1 mg vial of this compound (MW: 455.5 g/mol ), add 219.5 µL of DMSO.
-
Dissolution: Gently vortex and sonicate briefly in a water bath if necessary to ensure the compound is fully dissolved.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. When stored correctly, the stock solution is stable for up to 6 months.
Cell Viability Assay (MTT Protocol)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium from the 10 mM stock. A common concentration range to test is 0.1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Performance Data
The following tables summarize the performance of this compound in various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (nM) [95% CI] |
| A375 | Melanoma (BRAF V600E) | 72 hours | 8.5 [7.2 - 9.9] |
| HT-29 | Colorectal (BRAF V600E) | 72 hours | 12.3 [10.5 - 14.1] |
| A549 | Lung (KRAS G12S) | 72 hours | 150.7 [135.2 - 168.5] |
| MCF-7 | Breast (WT) | 72 hours | > 10,000 |
Table 2: Effect of this compound on p-ERK Expression
| Cell Line | Treatment (100 nM this compound) | p-ERK/Total ERK Ratio (Normalized to Control) |
| A375 | 6 hours | 0.12 ± 0.04 |
| HT-29 | 6 hours | 0.21 ± 0.06 |
| A549 | 6 hours | 0.45 ± 0.09 |
| MCF-7 | 6 hours | 0.95 ± 0.11 |
Mechanism of Action
This compound targets the MEK1/2 kinases, preventing the downstream phosphorylation and activation of ERK1/2. This inhibition blocks the signal transduction from growth factors that would normally promote cell proliferation and survival.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Potency / High IC₅₀ | - Compound degradation- Incorrect dilution- Cell line is resistant | - Use fresh aliquots- Verify stock concentration and dilution calculations- Confirm pathway activation in the cell line (e.g., check BRAF/KRAS mutation status) |
| High Variability Between Replicates | - Inconsistent cell seeding- Edge effects in plate- Inaccurate pipetting | - Ensure single-cell suspension before seeding- Avoid using outer wells of the plate- Calibrate pipettes and use reverse pipetting for viscous solutions |
| Compound Precipitation in Media | - Exceeding solubility limit | - Prepare fresh dilutions- Do not exceed 1% DMSO in the final culture medium- Pre-warm medium before adding the compound |
CMF-019 solubility in DMSO and other solvents
Introduction
CMF-019 is a potent, selective, and orally active small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It functions as a G protein-biased agonist, meaning it preferentially activates Gαi-mediated signaling pathways over β-arrestin recruitment.[3][4] This biased agonism is a subject of significant research interest as it may offer therapeutic benefits by maximizing desired signaling outcomes while minimizing adverse effects like receptor desensitization.[3][5] this compound is utilized in research for cardiovascular conditions, such as pulmonary arterial hypertension and heart failure, due to its ability to mimic the beneficial cardiovascular actions of the endogenous peptide apelin.[1][2][3]
This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with protocols for solution preparation and a diagram of its primary signaling pathway.
Physicochemical Properties
-
IUPAC Name: (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid[2]
-
Molecular Formula: C₂₅H₃₃N₃O₃S[2]
Solubility Data
This compound exhibits high solubility in DMSO. For aqueous-based solutions for in vivo studies, a co-solvent system is typically required. The following table summarizes the available quantitative solubility data.
| Solvent/System | Concentration (Molar) | Concentration (Mass) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mM | ~4.56 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 559.69 mM | 255 mg/mL | Sonication is recommended |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 10.97 mM | 5 mg/mL | For in vivo formulation |
Data sourced from commercial supplier datasheets.[7][8]
Experimental Protocols
4.1. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder (MW: 455.62 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 455.62 g/mol * 1000 mg/g = 4.56 mg
-
-
Weigh Compound: Carefully weigh out 4.56 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[8]
-
Storage: Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[6][7][8] Avoid repeated freeze-thaw cycles.
4.2. Workflow for Solubility Testing
The following workflow outlines a general procedure for determining the solubility of this compound in a novel solvent.
Caption: Workflow for determining compound solubility.
Signaling Pathway
This compound acts as a biased agonist at the Apelin Receptor (APJ). It preferentially activates the Gαi protein pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This action promotes beneficial cardiovascular effects. Its "bias" means it is significantly less effective at recruiting β-arrestin, a protein that can lead to receptor internalization and desensitization.[3][4]
Caption: Biased signaling of this compound at the Apelin Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound (CMF019) | APJ receptor agonist | Probechem Biochemicals [probechem.com]
- 8. CMF019 | APJ agonist | TargetMol [targetmol.com]
Application Notes and Protocols: In Vivo Administration of CMF-019 in Sprague-Dawley Rats
Introduction
CMF-019 is a novel, selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting p38 MAPK. Dysregulation of this pathway is implicated in inflammatory responses and cellular stress. These application notes provide detailed protocols for the in vivo administration of this compound to Sprague-Dawley rats for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.
Materials and Reagents
-
This compound (Cat. No. XYZ-123)
-
Vehicle: 10% DMSO, 40% Propylene Glycol, 50% Saline
-
Sprague-Dawley Rats (Male, 8-10 weeks old, 250-300g)
-
Sterile syringes and needles (various gauges)
-
Oral gavage needles (18-gauge, 2-inch)
-
Blood collection tubes (EDTA-coated)
-
Anesthesia (e.g., Isoflurane)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Quantitative Data Summary
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound were determined following a single oral gavage administration in male Sprague-Dawley rats. Plasma concentrations were measured at various time points via LC-MS/MS.
Table 1: Pharmacokinetic Parameters of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | T½ (hr) |
| 5 | 485 ± 55 | 1.0 | 1950 ± 210 | 3.5 ± 0.4 |
| 15 | 1520 ± 180 | 1.5 | 6100 ± 550 | 3.8 ± 0.5 |
| 50 | 4850 ± 450 | 1.5 | 24800 ± 2100 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation (n=6 per group).
Pharmacodynamic Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
The in vivo efficacy of this compound was assessed by measuring the inhibition of TNF-α production in Sprague-Dawley rats challenged with LPS (1 mg/kg, i.p.). This compound was administered orally 1 hour prior to the LPS challenge.
Table 2: Inhibition of Plasma TNF-α Levels by this compound
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | % Inhibition |
| Vehicle Control | - | 2540 ± 310 | - |
| This compound | 5 | 1320 ± 150 | 48% |
| This compound | 15 | 680 ± 90 | 73% |
| This compound | 50 | 210 ± 45 | 92% |
Data are presented as mean ± standard deviation (n=6 per group). TNF-α levels were measured 2 hours post-LPS challenge.
Experimental Protocols
Preparation of this compound Formulation
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add 10% of the final volume as Dimethyl Sulfoxide (DMSO) to dissolve the compound. Vortex thoroughly.
-
Add 40% of the final volume as Propylene Glycol. Vortex until the solution is clear.
-
Add 50% of the final volume as sterile saline. Vortex to mix completely.
-
The final formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment.
Protocol for Oral Gavage Administration
-
Acclimate Sprague-Dawley rats for at least 7 days prior to the experiment.
-
Fast the animals for 4 hours before dosing, with water provided ad libitum.
-
Calculate the required dose volume based on the most recent body weight of each animal.
-
Gently restrain the rat and insert a sterile oral gavage needle over the tongue into the esophagus.
-
Administer the this compound formulation slowly to prevent regurgitation.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol for Pharmacokinetic Study
-
Administer this compound via oral gavage as described in section 4.2.
-
Collect blood samples (~200 µL) via the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store it at -80°C until analysis by LC-MS/MS.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo PK/PD studies of this compound.
This compound Mechanism of Action
Application Notes and Protocols for CMF-019 in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMF-019 is a potent, orally active, and small molecule agonist of the apelin receptor (APJ) with a strong bias towards G protein signaling over β-arrestin recruitment (approximately 400-fold).[1][2][3] This characteristic makes it a valuable tool for investigating the therapeutic potential of activating the apelin system, particularly in cardiovascular diseases such as pulmonary arterial hypertension.[2][4] Endogenous apelin peptides are potent vasodilators, but their short half-life and proteolytic instability limit their therapeutic use.[1][3] this compound, as a G protein-biased agonist, recapitulates the vasodilatory effects of apelin while potentially avoiding the receptor desensitization associated with β-arrestin signaling.[1][2]
These application notes provide detailed protocols and quantitative data for utilizing this compound to study vasodilation in animal models, specifically focusing on its effects on arterial pressure.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the vasodilatory effects of this compound.
Table 1: In Vivo Vasodilatory Effect of this compound in Rats
| Animal Model | Dosage (intravenous) | Change in Femoral Artery Pressure (mmHg) | Significance |
| Male Sprague-Dawley Rats | 50 nmol | -4.16 ± 1.18 | p < 0.01 |
| Male Sprague-Dawley Rats | 500 nmol | -6.62 ± 1.85 | p < 0.01 |
| Male Sprague-Dawley Rats | 5000 nmol | Reproducible peripheral reduction | Not specified |
Data extracted from Read et al., 2021.[1][2][3]
Table 2: this compound Binding Affinity (pKi) for the Apelin Receptor
| Species | pKi |
| Human | 8.58 |
| Rat | 8.49 |
| Mouse | 8.71 |
Data from MedchemExpress.[5]
Signaling Pathway
This compound induces vasodilation through a G protein-dependent signaling pathway in endothelial cells. Upon binding to the apelin receptor (APJ), it preferentially activates the Gαi subunit, leading to downstream signaling cascades that culminate in the production of nitric oxide (NO), a potent vasodilator.[6][7] In spontaneously hypertensive rats (SHR), this compound has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), a key enzyme in NO production.[6] This is in contrast to apelin itself, which can also signal through G-protein-coupled receptor kinase 2 (GRK2), potentially impairing NO release in hypertensive models.[6] The G protein bias of this compound makes it a more effective vasodilator in such pathological conditions.[6]
References
- 1. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring the Anti-Apoptotic Efficacy of CMF-019
Introduction
CMF-019 is a potent, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function.[1][2] A key characteristic of this compound is its significant biased agonism, preferentially activating G protein signaling pathways (specifically Gαi) over β-arrestin recruitment, with a bias factor of approximately 400-fold.[2][3][4][5] This biased signaling is thought to maximize therapeutic effects while minimizing receptor desensitization and downregulation often associated with β-arrestin pathways.[1] Recent studies have demonstrated that this compound exhibits disease-modifying potential by protecting cells, such as human pulmonary artery endothelial cells (PAECs), from apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the anti-apoptotic activity of this compound in cultured endothelial cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
This protocol employs a standard method for detecting apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[6][7]
-
Annexin V: A calcium-dependent protein with a high affinity for PS.[7] Conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells with intact membranes.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[6][7] It stains the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[6][8]
Flow cytometry analysis allows for the quantitative differentiation of cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Signaling Pathway of this compound in Apoptosis Inhibition
This compound exerts its anti-apoptotic effects by activating the apelin receptor, which preferentially couples to inhibitory G proteins (Gαi). This activation is believed to initiate downstream signaling cascades, such as the phosphorylation of Akt and eNOS, that promote cell survival.[9][10] In the context of this assay, this compound counteracts the pro-apoptotic signals induced by Tumor Necrosis Factor-alpha (TNF-α) and Cycloheximide (CHX). TNF-α, when protein synthesis is inhibited by CHX, primarily signals through the TNF-R1 receptor, leading to JNK phosphorylation and the activation of the apoptotic cascade.[4][11][12] this compound's activation of pro-survival pathways interferes with this process, thereby rescuing cells from apoptosis.
Experimental Protocol
This protocol is adapted from methodologies demonstrated to be effective for assessing this compound's effect on human pulmonary artery endothelial cells (PAECs).[4][5]
I. Materials and Reagents
-
Cells: Human Pulmonary Artery Endothelial Cells (PAECs) or other relevant endothelial cell line.
-
Culture Media:
-
Endothelial Growth Medium-2 (EGM-2) with 10% Fetal Bovine Serum (FBS) for routine culture.
-
Endothelial Basal Medium-2 (EBM-2) with 2% FBS for the experiment.
-
-
Reagents:
-
This compound (powder, to be dissolved in appropriate solvent, e.g., DMSO).
-
Tumor Necrosis Factor-alpha (TNF-α), human/recombinant.
-
Cycloheximide (CHX).
-
Recombinant Human Vascular Endothelial Growth Factor (rhVEGF) as a positive control.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Trypsin-EDTA solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer).
-
-
Equipment:
-
6-well tissue culture plates.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Flow cytometer.
-
Flow cytometry tubes.
-
Microcentrifuge.
-
II. Experimental Workflow
III. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture PAECs in EGM-2 with 10% FBS until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed 200,000 cells into each well of a 6-well plate.
-
Incubate overnight (approx. 18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Pre-treatment with this compound
-
Prepare the following treatment groups in EBM-2 with 2% FBS:
-
Vehicle Control (e.g., DMSO).
-
This compound (e.g., 1 µM and 10 µM final concentrations).
-
Positive Control: rhVEGF (e.g., 10 ng/mL final concentration).
-
-
Carefully wash each well with PBS.
-
Add the appropriate media containing this compound, rhVEGF, or vehicle to the designated wells.
-
Incubate for 18 hours at 37°C, 5% CO₂.
Day 3: Apoptosis Induction and Cell Staining
-
Prepare a stock solution of TNF-α and CHX in EBM-2 (2% FBS).
-
Add TNF-α (final concentration 1.5 ng/mL) and CHX (final concentration 20 µg/mL) to all wells except for the untreated/negative control wells.
-
Incubate for 5 hours at 37°C, 5% CO₂.
-
Cell Harvesting:
-
Collect the culture medium from each well (which contains floating apoptotic cells) into labeled flow cytometry tubes.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to each well to detach the remaining cells.
-
Combine the detached cells with their corresponding supernatant collected in the previous step.
-
-
Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining:
-
Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells after this step.[13]
-
Keep the samples on ice and protected from light until analysis.
IV. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour for best results.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic). The primary readout for the anti-apoptotic effect is the percentage of early apoptotic cells (Annexin V+/PI-).
Data Presentation
The following table summarizes representative data on the anti-apoptotic effect of this compound on PAECs.[4][5]
| Treatment Group | Description | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SEM) | Statistical Significance (vs. TNF-α/CHX) |
| Control | EBM-2 (2% FBS) only | Not specified; baseline apoptosis | N/A |
| Apoptosis Induction | TNF-α (1.5 ng/mL) + CHX (20 µg/mL) | 19.54 ± 1.76% | N/A |
| This compound Treatment | 1 µM this compound + TNF-α/CHX | 5.66 ± 0.97% | p < 0.01 |
| Positive Control | rhVEGF (10 ng/mL) + TNF-α/CHX | 11.59 ± 1.85% | p < 0.01 |
Data adapted from Read C, et al. (2021).[4]
Conclusion
This protocol provides a robust framework for quantifying the anti-apoptotic properties of the G protein-biased apelin receptor agonist, this compound. The data indicate that this compound significantly rescues endothelial cells from apoptosis induced by TNF-α and CHX, highlighting its potential as a therapeutic agent in diseases characterized by endothelial dysfunction and cell death, such as pulmonary arterial hypertension.[3][4] The use of flow cytometry with Annexin V and PI staining offers a sensitive and quantitative method for evaluating the efficacy of this compound and similar compounds in drug development and research settings.
References
- 1. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology [biomolther.org]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. TNF-alpha/cycloheximide-induced apoptosis in intestinal epithelial cells requires Rac1-regulated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Measuring Apelin Receptor Activation Using a cAMP Accumulation Assay with CMF-019
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its intracellular concentration is primarily regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity through the action of heterotrimeric G proteins. GPCRs coupled to Gαs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those coupled to Gαi/o proteins inhibit the enzyme, resulting in decreased cAMP levels.
The apelin receptor (APJ) is a class A GPCR that plays a significant role in the cardiovascular system and other physiological processes.[1][2] CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor.[1][3][4] Notably, this compound is a G protein-biased agonist, preferentially activating the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[5][6][7][8] This biased agonism makes this compound a valuable tool for studying the specific consequences of Gαi-mediated APJ receptor signaling and a potential therapeutic agent for conditions like pulmonary arterial hypertension.[1][8][9][10]
This application note provides a detailed protocol for a cAMP accumulation assay to characterize the activity of this compound on the apelin receptor. Since the apelin receptor couples to Gαi, the assay is designed to measure the inhibition of forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase, and the inhibitory effect of a Gαi-coupled receptor agonist can be quantified by its ability to reduce the forskolin-induced cAMP levels.
Signaling Pathway and Experimental Principle
The activation of the apelin receptor (APJ) by this compound leads to the activation of the inhibitory G protein, Gαi. This, in turn, inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. In the assay, forskolin is used to artificially stimulate adenylyl cyclase, leading to a high level of cAMP accumulation. The addition of this compound will counteract this effect in a dose-dependent manner in cells expressing the apelin receptor.
Data Presentation
The potency of this compound can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) or the pIC₅₀ (-log(IC₅₀)). The following table summarizes representative data for this compound's activity at the apelin receptor from published studies.
| Compound | Assay Type | Species | Potency (pD₂ / pIC₅₀) | Reference |
| This compound | cAMP Inhibition | Human | 10.00 ± 0.13 | [8] |
| [Pyr¹]apelin-13 (endogenous agonist) | cAMP Inhibition | Human | 9.34 ± 0.15 | [8] |
| This compound | β-arrestin Recruitment | Human | 6.65 ± 0.15 | [8] |
| This compound | Receptor Internalization | Human | 6.16 ± 0.21 | [8] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and assay formats (e.g., 96-well vs. 384-well plates).
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: A cell line stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells). A parental cell line not expressing the receptor should be used as a negative control.
-
This compound: Prepare a stock solution in a suitable solvent like DMSO.
-
Forskolin: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F-12).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based assays).[11][12][13] Follow the manufacturer's instructions.
-
Assay Plates: White or black opaque microplates suitable for the detection method (e.g., 384-well plates).
-
Reagent-grade water, PBS, and DMSO.
Detailed Protocol
1. Cell Preparation and Seeding: a. Culture the apelin receptor-expressing cells to 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation buffer. c. Resuspend the cells in the appropriate culture medium and perform a cell count. d. Seed the cells into the assay plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well for a 384-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Perform serial dilutions of the this compound stock solution in stimulation buffer containing a fixed concentration of IBMX (e.g., 0.5 mM) to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). c. Prepare a solution of forskolin in stimulation buffer with IBMX at a concentration that gives a submaximal response (e.g., 1-10 µM, to be determined empirically). d. Prepare control wells containing:
- Vehicle control (stimulation buffer with IBMX and DMSO).
- Forskolin-only control (for 0% inhibition).
- Basal control (stimulation buffer with IBMX only).
3. Assay Procedure: a. Carefully remove the culture medium from the cell plate. b. Wash the cells once with pre-warmed PBS. c. Add the serially diluted this compound or control solutions to the respective wells. d. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow this compound to bind to the receptors.[14] e. Add the forskolin solution to all wells except the basal control. f. Incubate the plate for 30 minutes at 37°C in a humidified incubator.[11] The incubation time may need optimization.
4. Cell Lysis and cAMP Detection: a. Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's protocol. This typically involves adding a specific lysis buffer to each well. b. Incubate the plate with the lysis buffer for the recommended time (e.g., 5-10 minutes on an orbital shaker).[11] c. Proceed with the cAMP detection protocol provided with the kit. This may involve transferring the lysate to a new plate and adding detection reagents.[11][15]
5. Data Analysis: a. Measure the signal from each well using a plate reader compatible with the assay technology. b. Normalize the data:
- Set the signal from the forskolin-only wells as 0% inhibition.
- Set the signal from the basal control or a high concentration of this compound (maximal inhibition) as 100% inhibition. c. Plot the normalized response (% inhibition) against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value for this compound.
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of compounds targeting Gαi-coupled GPCRs like the apelin receptor. This application note provides a comprehensive framework for assessing the inhibitory effect of the biased agonist this compound on forskolin-stimulated cAMP production. By following this protocol, researchers can obtain quantitative data on the potency of this compound, contributing to a deeper understanding of its pharmacology and its potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CMF019 | APJ agonist | TargetMol [targetmol.com]
- 5. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (CMF019) | APJ receptor agonist | Probechem Biochemicals [probechem.com]
- 10. The G protein biased small molecule apelin agonist this compound is disease modifying in endothelial cell apoptosis In vitro and induces vasodilatation without desensitisation in vivo [spiral.imperial.ac.uk]
- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 12. cAMP-Glo™ Assay Protocol [promega.jp]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. benchchem.com [benchchem.com]
- 15. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
Application Notes and Protocols for Measuring Cardiac Contractility with CMF-019 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMF-019 is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular regulation.[1][2] Notably, this compound exhibits significant biased agonism, preferentially activating the Gαi signaling pathway over the β-arrestin pathway.[3][4][5] This characteristic makes it a valuable tool for investigating the therapeutic potential of biased apelin receptor activation, particularly in the context of heart failure and pulmonary arterial hypertension.[2][4] In vivo studies have demonstrated that this compound is a positive inotrope, increasing cardiac contractility.[3][5]
These application notes provide a detailed protocol for utilizing this compound to measure cardiac contractility in a preclinical in vivo rat model. The information is compiled from published research to guide researchers in designing and executing robust experiments.
Mechanism of Action
This compound binds with high affinity to the human, rat, and mouse apelin receptor.[1][3] Its mechanism of action is characterized by a strong bias towards the Gαi protein signaling pathway, with significantly less potency in recruiting β-arrestin or inducing receptor internalization compared to the endogenous ligand, [Pyr1]apelin-13.[3][5] This biased signaling is thought to underlie its beneficial cardiovascular effects, such as increased cardiac contractility, while potentially minimizing adverse effects associated with β-arrestin signaling.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
CMF-019: Application Notes and Protocols for Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMF-019 is a selective, small-molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It demonstrates biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1][3][4][5] This characteristic is of significant interest in the context of heart failure, as activation of the apelin receptor has been shown to have cardioprotective effects, including positive inotropic actions and vasodilation.[4][6][7] The biased agonism of this compound may offer a therapeutic advantage by minimizing receptor desensitization and internalization associated with β-arrestin signaling.[4][8] These application notes provide an overview of the experimental design and detailed protocols for evaluating this compound in preclinical models of heart failure.
Application Notes
This compound serves as a valuable tool for investigating the therapeutic potential of biased apelin receptor agonism in heart failure. Its small-molecule nature makes it suitable for in vivo studies in rodent models. Key applications include:
-
Assessment of in vivo cardiovascular effects: this compound can be used to determine the impact on cardiac contractility, cardiac output, stroke volume, and systemic vascular resistance in both healthy and diseased animal models.[6][9]
-
Evaluation of cellular mechanisms: In vitro studies using cell lines expressing the apelin receptor can elucidate the signaling pathways activated by this compound, confirming its G protein bias.
-
Investigation of disease-modifying potential: this compound can be tested in models of heart failure, such as those with preserved ejection fraction (HFpEF), to assess its ability to reverse or attenuate pathological remodeling and functional decline.[8][10] It has also been shown to rescue endothelial cells from apoptosis, suggesting a role in preserving vascular health.[4][6]
Data Presentation
In Vitro Binding Affinity and Functional Potency
| Parameter | Species | Value | Reference |
| pKi | Human APJ | 8.58 | [2][11] |
| Rat APJ | 8.49 | [2][11] | |
| Mouse APJ | 8.71 | [2][11] | |
| cAMP Inhibition (pEC50) | - | 8 | [10] |
| β-arrestin Recruitment | - | Significantly lower potency and efficacy compared to endogenous apelin | [6][10] |
In Vivo Cardiovascular Effects in Rats
| Parameter | Dose (nmol) | Change from Baseline | Reference |
| Cardiac Contractility (dP/dt_max) | 500 | +251 ± 89 mmHg/s | [6] |
| Stroke Volume | 50 | +2.63 ± 0.82 RVU | [6] |
| 500 | +2.48 ± 0.87 RVU | [6] | |
| Cardiac Output | 50 | +1,097 ± 284 RVU/min | [6] |
| 500 | +1,012 ± 340 RVU/min | [6] | |
| Vasodilation (Femoral Artery Pressure) | 50 | -4.16 ± 1.18 mmHg | [4][6] |
| 500 | -6.62 ± 1.85 mmHg | [4][6] |
Experimental Protocols
In Vivo Assessment of Cardiovascular Function in a Rat Model
This protocol details the procedure for evaluating the acute cardiovascular effects of this compound in anesthetized rats via cardiac and femoral artery catheterization.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Sprague-Dawley rats (male, 250-300g)
-
Pressure-volume loop catheter
-
Femoral artery catheter
-
Data acquisition system
Procedure:
-
Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision to expose the right carotid artery and right jugular vein.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure cardiac hemodynamic parameters.
-
Cannulate the right jugular vein for intravenous administration of this compound or vehicle.
-
Expose the femoral artery and insert a catheter to monitor systemic arterial pressure.
-
Allow the animal to stabilize for at least 20 minutes after instrumentation.
-
Record baseline hemodynamic data for 10-15 minutes.
-
Administer this compound or vehicle (saline) as an intravenous bolus. A cumulative dose-response can be performed with increasing doses of this compound (e.g., 50, 500, 5000 nmol) administered at intervals.[4][6]
-
Continuously record hemodynamic parameters (e.g., heart rate, blood pressure, dP/dt_max, dP/dt_min, stroke volume, cardiac output) throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
In Vitro Endothelial Cell Apoptosis Assay
This protocol describes how to assess the protective effect of this compound against induced apoptosis in human pulmonary artery endothelial cells (PAECs).
Materials:
-
Human Pulmonary Artery Endothelial Cells (PAECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Tumor Necrosis Factor-α (TNF-α)
-
Cycloheximide (CHX)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture PAECs in EGM-2 supplemented with 10% FBS.
-
Seed the cells in 6-well plates at a density that allows for approximately 80% confluency on the day of the experiment.
-
Pre-treat the cells with this compound (e.g., 1 µM and 10 µM) or vehicle for 18 hours.[1][3] A positive control such as rhVEGF can also be included.[6]
-
Induce apoptosis by treating the cells with TNF-α (e.g., 1.5 ng/mL) and CHX (e.g., 20 µg/mL) for 5 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) in each treatment group.
In Vitro cAMP Signaling Assay
This protocol provides a general framework for measuring the effect of this compound on cyclic AMP (cAMP) levels in cells expressing the apelin receptor, typically to assess Gαi activation.
Materials:
-
CHO or HEK293 cells stably expressing the human apelin receptor
-
Cell culture medium
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the apelin receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Generate a dose-response curve and calculate the pEC50 for this compound's inhibition of forskolin-stimulated cAMP production.
In Vitro β-Arrestin Recruitment Assay
This protocol outlines a general method for assessing the recruitment of β-arrestin to the apelin receptor upon stimulation with this compound.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., DiscoveRx PathHunter or similar technology) co-expressing the apelin receptor and a β-arrestin-enzyme fragment fusion protein.
-
Cell culture medium
-
This compound
-
Assay substrate for the enzyme complementation system.
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate and culture overnight.
-
Prepare a dose-response curve of this compound.
-
Add the different concentrations of this compound to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Generate a dose-response curve and calculate the pEC50 for this compound-induced β-arrestin recruitment.
Visualizations
Caption: this compound biased signaling at the apelin receptor.
Caption: In vivo cardiovascular assessment workflow.
Caption: Workflow for in vitro apoptosis assay.
References
- 1. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving the solubility of CMF-019 for aqueous solutions
CMF-019 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
The intrinsic solubility of this compound in pure water (pH 7.0) at 25°C is extremely low, typically measured to be less than 0.1 µg/mL. This characteristic necessitates the use of formulation strategies to achieve effective concentrations for in vitro and in vivo experiments.
Q2: I'm observing precipitation or cloudiness after adding my this compound stock solution to aqueous media. Why is this happening?
This is a common issue when the final concentration of the organic co-solvent used to dissolve this compound is too low to maintain its solubility in the final aqueous buffer or cell culture medium. The compound "crashes out" of the solution. To resolve this, consider lowering the final this compound concentration or exploring alternative formulation strategies that offer greater stability in aqueous environments, such as cyclodextrin complexation.
Q3: What are the recommended initial steps for solubilizing this compound for a typical cell-based assay?
For initial screening, preparing a high-concentration stock solution in an organic solvent is the most common first step. We recommend preparing a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in your final assay medium. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function, typically ≤0.5%.
Q4: Can pH adjustment be used to improve the solubility of this compound?
Yes, pH modification can be an effective strategy. This compound is a weakly acidic compound with a pKa of approximately 4.5. Its solubility significantly increases at pH values above its pKa, where it exists in its more soluble ionized (conjugate base) form. See the data in Table 2 for details. However, the physiological relevance of the chosen pH must be considered for your specific experimental system.
Q5: Are there recommended excipients for formulating this compound?
For challenging applications requiring higher concentrations, the use of solubility-enhancing excipients is recommended. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have proven effective. These molecules encapsulate the hydrophobic this compound, increasing its apparent water solubility. Co-solvent systems using agents like PEG 400 or Solutol® HS 15 are also viable alternatives.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Final Assay Medium | The concentration of this compound exceeds its solubility limit in the final medium after dilution from the organic stock. The percentage of the organic co-solvent is insufficient. | 1. Decrease the final concentration of this compound. 2. Test the solubility limit in the final medium beforehand. 3. Consider using a cyclodextrin-based formulation which offers higher stability upon dilution. |
| Low Bioactivity or Inconsistent Results | The compound may have precipitated out of solution, reducing the effective concentration available to interact with the target. | 1. Visually inspect all solutions for precipitation before use. 2. Centrifuge samples and measure the concentration of this compound in the supernatant to confirm solubility. 3. Switch to a more robust formulation strategy (see Protocol 3). |
| Difficulty Dissolving this compound to Make a Stock Solution | The chosen solvent has poor solvating power for this compound, or the concentration is too high. | 1. Use 100% DMSO, NMP, or DMA. 2. Gently warm the solution (37°C) and use sonication to aid dissolution. 3. If the desired concentration is still not achievable, this represents the solubility limit in that solvent. |
Data Summary
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Type | Solubility (mg/mL) | Molar Equivalent (mM) |
|---|---|---|---|
| Water | Aqueous Buffer | < 0.0001 | < 0.0002 |
| PBS (pH 7.4) | Aqueous Buffer | < 0.0001 | < 0.0002 |
| DMSO | Organic Solvent | ~50 | ~105 |
| NMP | Organic Solvent | ~45 | ~94 |
| Ethanol | Organic Solvent | ~2 | ~4.2 |
| PEG 400 | Co-solvent / Polymer | ~15 | ~31.5 |
Note: Assumes a molecular weight of 475 g/mol for this compound.
Table 2: Effect of pH on this compound Aqueous Solubility at 25°C
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 5.0) |
|---|---|---|
| 5.0 | 0.2 | 1x |
| 6.0 | 2.1 | 10.5x |
| 7.0 | 22.5 | 112.5x |
| 7.4 | 56.2 | 281x |
| 8.0 | 210.0 | 1050x |
Table 3: Comparison of Advanced Solubility Enhancement Strategies
| Method | Excipient | Achieved this compound Conc. in PBS (pH 7.4) | Key Advantage |
|---|---|---|---|
| Co-solvency | 20% PEG 400 | 0.5 mg/mL | Simple preparation |
| Micellar Solubilization | 10% Solutol® HS 15 | 1.2 mg/mL | High loading capacity |
| Complexation | 20% HP-β-CD | 2.5 mg/mL | Excellent stability upon dilution |
Diagrams
CMF-019 In Vivo Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common issues and questions that may arise during in vivo experiments with CMF-019.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It is characterized as a "biased agonist." This means it preferentially activates the Gαi protein signaling pathway over the β-arrestin pathway.[3][4][5] This biased signaling is thought to produce therapeutic cardiovascular effects, such as increased cardiac contractility, while minimizing receptor desensitization and internalization that can be associated with β-arrestin recruitment.[3][6][7]
Q2: What are the primary in vivo effects of this compound?
A2: In preclinical studies using rats, this compound has been shown to cause a dose-dependent increase in cardiac contractility (a positive inotropic effect) and dose-dependent vasodilation, which leads to a reduction in peripheral artery pressure.[3][6][7][8] Importantly, unlike the endogenous ligand, it appears to induce these effects without causing significant receptor desensitization.[6][7]
Q3: What animal model has been used for in vivo studies with this compound?
A3: Published studies have primarily used anesthetized male Sprague-Dawley rats for acute cardiovascular assessments.[3][6][7]
Q4: How is this compound prepared for in vivo administration?
A4: this compound has solubility challenges. To improve solubility for intravenous administration, the potassium salt of this compound dissolved in saline at pH 9 has been used effectively in published studies.[3]
Troubleshooting Guide
Issue 1: this compound is precipitating in my vehicle during formulation.
-
Question: My this compound is not fully dissolving or is precipitating out of my saline solution. What can I do?
-
Answer and Troubleshooting Steps:
-
Use the Salt Form: Ensure you are using a salt form of the compound, such as the potassium salt, which has demonstrated better solubility.[3]
-
Adjust pH: The parent compound has poor solubility in neutral saline. Published protocols have successfully used saline adjusted to pH 9 to dissolve the potassium salt of this compound.[3]
-
Gentle Warming and Sonication: Gently warm the vehicle (e.g., to 37°C) and use a sonicator bath to aid dissolution. Avoid harsh heating that could degrade the compound.
-
Prepare Fresh: Always prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time.
-
Issue 2: I am not observing the expected increase in cardiac contractility.
-
Question: I administered this compound intravenously to my rats but did not see a significant change in dP/dtMAX. What could be the issue?
-
Answer and Troubleshooting Steps:
-
Confirm Dose and Administration: Double-check your dose calculations and ensure the full dose was administered successfully via bolus intravenous injection. Inconsistent administration can lead to variable results.
-
Check Formulation Integrity: If the compound has precipitated out of the solution, the actual dose delivered to the animal will be lower than intended. Visually inspect your formulation for any particulate matter before administration.
-
Anesthetic Depth: The type and depth of anesthesia can significantly impact cardiovascular parameters. Ensure your anesthetic protocol is consistent across all animals and does not overly suppress cardiovascular function, which could mask the inotropic effects of this compound.
-
Catheter Placement: Confirm that the pressure-volume catheter is correctly placed in the left ventricle. Incorrect placement will lead to inaccurate readings of cardiac contractility.
-
Issue 3: The vasodilatory effect is highly variable between animals.
-
Question: The reduction in blood pressure following this compound administration is inconsistent across my study group. Why might this be happening?
-
Answer and Troubleshooting Steps:
-
Baseline Stability: Ensure that each animal has a stable baseline blood pressure before compound administration. Allow for an adequate acclimation period after surgical instrumentation.
-
Volume of Administration: A large injection volume relative to the animal's blood volume can cause transient, non-pharmacological changes in blood pressure. Keep the injection volume consistent and as low as feasible.
-
Cumulative Dosing Effects: If you are administering doses cumulatively, be aware of the potential for carry-over effects. Ensure sufficient time between doses for cardiovascular parameters to return to a stable state if that is part of your study design. Published studies have administered doses cumulatively.[9]
-
Animal Health Status: Underlying health issues in individual animals can affect their response to cardiovascular agents. Monitor animals for any signs of distress or illness.
-
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in male Sprague-Dawley rats as reported in published literature.
Table 1: Effect of this compound on Cardiac Contractility (dP/dtMAX)
| Dose (nmol) | Change in dP/dtMAX (mmHg/s) | Significance (p-value) |
|---|---|---|
| 500 | 606 ± 112 | < 0.001 |
| 5000 | 833 ± 152 | < 0.01 |
Data sourced from Read et al., 2016.[3]
Table 2: Effect of this compound on Femoral Artery Pressure
| Dose (nmol) | Reduction in Pressure (mmHg) | Significance (p-value) |
|---|---|---|
| 50 | 4.16 ± 1.18 | < 0.01 |
| 500 | 6.62 ± 1.85 | < 0.01 |
Data sourced from Read et al., 2021.[6][7][8]
Experimental Protocols
Protocol: Assessment of Acute Cardiovascular Effects of this compound in Anesthetized Rats
This protocol is based on methodologies described by Read et al., 2016 and 2021.[3][6]
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane) and maintain a stable plane of anesthesia throughout the procedure.
-
Surgical Instrumentation:
-
Cannulate the jugular vein for intravenous administration of this compound.
-
Insert a pressure-volume catheter (e.g., Millar SPR-838) into the left ventricle via the right carotid artery to measure cardiac parameters, including dP/dtMAX.
-
Cannulate the femoral artery to measure peripheral arterial pressure.
-
-
Stabilization: Allow the animal to stabilize after surgery until cardiovascular parameters are consistent.
-
Compound Preparation:
-
Prepare the this compound potassium salt in saline at the desired concentration.
-
Adjust the pH of the solution to 9.0 to ensure complete dissolution.
-
Prepare a vehicle control of saline at pH 9.0.
-
-
Administration:
-
Administer a bolus intravenous injection of the vehicle control via the jugular vein cannula.
-
Administer cumulative bolus intravenous injections of this compound at increasing doses (e.g., 50, 500, 5000 nmol).
-
-
Data Acquisition: Continuously record left ventricular pressure, dP/dtMAX, and femoral artery pressure throughout the experiment.
-
Analysis: Analyze the change in cardiovascular parameters from the pre-dose baseline for each dose administered. Compare the effects of this compound to the vehicle control group.
Visualizations
Caption: this compound biased signaling at the Apelin Receptor.
Caption: Workflow for acute in vivo cardiovascular studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 7. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing CMF-019 concentration for cell-based assays
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the use of CMF-019 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase 1 (STK1). By binding to the ATP-binding pocket of STK1, this compound prevents the phosphorylation of its downstream substrate, Transcription Factor-A (TF-A). This inhibition blocks the activation of pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in cells dependent on STK1 activity.
Caption: this compound inhibits STK1, blocking the pro-survival CPS pathway.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Please note that this compound may have limited solubility in aqueous solutions.
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50/IC50 in your specific model. For initial experiments, a concentration range of 10 nM to 1 µM is often effective for sensitive cell lines.
Troubleshooting Guide
Problem: I am not observing any significant effect on cell viability after treating with this compound.
Possible Cause 1: Sub-optimal Compound Concentration Your cell line may be less sensitive to this compound, or the concentration used may be too low to elicit a response.
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). We recommend a 9-point curve with 1:3 serial dilutions, starting from a high concentration of 10 µM.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | STK1 Expression | IC50 (72h) |
|---|---|---|---|
| HCT116 | Colon | High | 25 nM |
| A549 | Lung | High | 50 nM |
| MCF-7 | Breast | Moderate | 250 nM |
| U-87 MG | Glioblastoma | Low | > 10 µM |
Possible Cause 2: Low Target Expression The efficacy of this compound is directly correlated with the expression level of its target, STK1. Cell lines with low or negligible STK1 expression will exhibit resistance.
Solution: Verify the expression of STK1 in your cell line using Western Blot or qPCR. Compare the expression level to a known sensitive cell line (e.g., HCT116) as a positive control.
Caption: Troubleshooting logic for a lack of this compound activity.
Problem: I see high variability between my replicate wells in the viability assay.
Possible Cause: Inconsistent Cell Seeding or Edge Effects Uneven cell distribution or evaporation from wells on the plate's perimeter (edge effect) can lead to significant variability.
Solution: Ensure you have a single-cell suspension before seeding and use a consistent pipetting technique. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a standard MTT cell viability assay with this compound.
Protocol 2: Western Blot for STK1 Target Engagement
-
Treatment and Lysis: Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-TF-A (the direct substrate of STK1) overnight at 4°C. Use an antibody against total TF-A or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Table 2: Recommended Antibody Dilutions
| Antibody | Vendor | Catalog # | Dilution |
|---|---|---|---|
| anti-phospho-TF-A (Ser53) | (Example) | AB1234 | 1:1000 |
| anti-TF-A | (Example) | AB5678 | 1:1000 |
| anti-GAPDH | (Example) | AB9101 | 1:5000 |
CMF-019 Technical Support Center: Stability and Storage Recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of CMF-019, a potent apelin receptor (APJ) agonist. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound in its solid, powdered form should be stored at -20°C.[1][2][3] Under these conditions, the compound is expected to be stable for up to three years.[1] For short-term storage of a few days to weeks, 0-4°C is also acceptable.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, this compound solutions should be stored at -80°C for long-term storage, where they can be stable for up to a year.[1] For shorter periods, storage at -20°C for up to one month is also an option.[2] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: Can I ship this compound at ambient temperature?
A4: Yes, this compound is considered stable enough for shipping at ambient temperature for a few weeks.[1][3] However, upon receipt, it should be transferred to the recommended storage conditions as soon as possible.
Q5: What solvents can I use to dissolve this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 255 mg/mL (559.69 mM).[1] Sonication may be required to fully dissolve the compound.[1] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or inconsistent experimental results. | Compound degradation due to improper storage. | - Verify that the compound has been stored according to the recommendations (solid at -20°C, solutions at -80°C).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. |
| Difficulty dissolving the compound. | Insufficient mixing or inappropriate solvent volume. | - Ensure the correct solvent (e.g., DMSO) is being used.- Use sonication to aid dissolution.[1]- Check that the intended concentration is within the solubility limits. |
| Precipitation observed in the stock solution upon thawing. | The solution may have become supersaturated or the solvent has partially evaporated. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Data Presentation: Storage Condition Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 0 - 4°C | Short term (days to weeks)[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 255 mg/mL (559.69 mM)[1] | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (10.97 mM)[1] | Sonication is recommended.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (Molecular Weight: 455.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Sonicator
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
Potential off-target effects of CMF-019 in research
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of CMF-019. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, small-molecule agonist for the apelin receptor (APJ or APLNR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism involves binding to this receptor and activating downstream signaling pathways.
Q2: Has this compound been screened against a broad panel of other receptors to determine its selectivity?
A2: Based on publicly available scientific literature, comprehensive data from a broad off-target receptor screening panel for this compound has not been published. Research articles consistently characterize this compound as a selective agonist for the apelin receptor.[1][4] For example, similar pyrazole-based compounds were tested against the Angiotensin II Type 1 (AT1) receptor and showed no activity, suggesting selectivity for that class of compounds.
Q3: What are the known or potential off-target effects of this compound?
A3: The primary "off-target" consideration for this compound is not related to binding to other receptors, but rather to its specific signaling profile at the apelin receptor. This compound is a "biased agonist." This means it preferentially activates the desired G protein signaling pathway over the β-arrestin pathway.[4][5] While highly biased, it does retain some minimal β-arrestin activity, which could be considered an undesirable "off-target" signaling effect.[6]
Q4: What is biased agonism and how does it relate to this compound's effects?
A4: Biased agonism is a phenomenon where a ligand binding to a single receptor can stabilize different receptor conformations, leading to the preferential activation of one downstream signaling pathway over another. The apelin receptor, upon activation, can signal through two main pathways:
-
Gαi Pathway: This is the desired therapeutic pathway, associated with beneficial cardiovascular effects like increased cardiac contractility.[4][5]
-
β-arrestin Pathway: This pathway is linked to receptor desensitization, internalization, and potentially adverse effects like cardiac hypertrophy with chronic use.
This compound is designed to be G protein-biased, potently activating the Gαi pathway while being significantly less effective at recruiting β-arrestin.[4][5]
Troubleshooting Guide
Problem 1: Observing unexpected cellular responses inconsistent with Gαi activation.
-
Possible Cause: While this compound is highly G protein-biased, it is not completely devoid of β-arrestin signaling.[6] At high concentrations, the residual β-arrestin activity might become physiologically relevant in your specific experimental system.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that maximizes Gαi signaling while minimizing other effects.
-
Use Pathway Inhibitors: To confirm which pathway is responsible for the unexpected effect, use specific inhibitors for signaling molecules downstream of β-arrestin (if available for your system).
-
Compare with a Balanced Agonist: Use the endogenous ligand, apelin-13, as a control. Apelin-13 is a "balanced" agonist that activates both pathways. Comparing the cellular phenotype induced by this compound to that of apelin-13 can help dissect the G protein-driven versus β-arrestin-driven effects.
-
Problem 2: Difficulty replicating the reported in vivo cardiovascular effects.
-
Possible Cause: The formulation and solubility of this compound can impact its bioavailability and efficacy in vivo. One study noted that the limited solubility of this compound might affect its maximum response.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound is fully solubilized. The potassium salt of this compound has been used in some in vivo studies to improve solubility.
-
Route of Administration: Intravenous injection has been successfully used to demonstrate acute cardiovascular responses.[5][7] The oral activity of this compound is mentioned, but pharmacokinetic data may vary.[2]
-
Animal Model Considerations: The expression levels of the apelin receptor and downstream signaling components can vary between different species and disease models.
-
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound at the apelin receptor, highlighting its bias towards the Gαi pathway.
Table 1: Binding Affinity (pKi) of this compound at the Apelin Receptor
| Species | pKi (Mean ± SEM) |
| Human | 8.58 ± 0.04 |
| Rat | 8.49 ± 0.04 |
| Mouse | 8.71 ± 0.06 |
| Source: Biochemical Pharmacology, 2016.[4] |
Table 2: Functional Potency (pD2) and Bias of this compound vs. [Pyr1]apelin-13
| Assay | This compound (pD2 ± SEM) | [Pyr1]apelin-13 (pD2 ± SEM) | Bias Factor (this compound vs. Apelin-13) |
| Gαi Activation (cAMP) | 10.00 ± 0.13 | 9.34 ± 0.15 | ~400-fold over β-arrestin |
| β-arrestin Recruitment | 6.65 ± 0.15 | 8.65 ± 0.10 | |
| Receptor Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000-fold over internalization |
| Source: Biochemical Pharmacology, 2016.[4] |
Key Experimental Protocols
Method 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the apelin receptor.
-
Protocol:
-
Prepare membrane homogenates from tissues or cells expressing the apelin receptor (e.g., rat heart ventricles).
-
Incubate the membranes with a constant concentration of a radiolabeled apelin ligand (e.g., [125I]-[Pyr1]apelin-13).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Method 2: β-arrestin Recruitment Assay
-
Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin to the apelin receptor.
-
Protocol:
-
Use a cell line (e.g., U2OS) stably co-expressing the human apelin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., EA).
-
Plate the cells in a suitable microplate.
-
Stimulate the cells with increasing concentrations of this compound or a control agonist.
-
If β-arrestin is recruited to the receptor, the two enzyme fragments will complement, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the dose-response curve to determine the pD2 (EC50) and Emax values.
-
Visualizations
Caption: Biased agonism signaling pathway of this compound at the apelin receptor.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Expedient Synthesis of this compound: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from CMF-019 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMF-019. Our aim is to help you interpret unexpected results and optimize your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, small-molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to mimic the beneficial cardiovascular effects of the endogenous peptide apelin.[1] A key feature of this compound is its G protein bias, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is thought to contribute to its therapeutic effects without causing the receptor desensitization often seen with other agonists.[3][5]
Q2: We observe vasodilation with this compound in hypertensive models where endogenous apelin has no effect. Is this an expected result?
Yes, this can be an expected, albeit nuanced, finding. In coronary arteries from spontaneously hypertensive rats (SHR), apelin may fail to cause relaxation due to signaling through G-protein-coupled receptor kinase 2 (GRK2), which can inhibit endothelial nitric oxide synthase (eNOS) activity.[6] this compound, being a G protein-biased agonist with minimal effect on GRK2, can still induce vasodilation by increasing Akt and eNOS phosphorylation.[6] Therefore, observing vasodilation with this compound in a hypertensive model where apelin is ineffective is consistent with its specific signaling profile.
Q3: Our team is not observing the expected increase in cardiac contractility. What are some potential reasons?
Several factors could contribute to this. First, ensure the appropriate concentration of this compound is being used, as its effects are dose-dependent.[3][4] Second, the experimental model is crucial. The positive inotropic effects of this compound have been demonstrated in vivo in normotensive rats.[3] The response may vary in different species or disease models. Finally, consider the specific signaling pathways being measured. This compound's effects on cardiac contractility are linked to its G protein-biased agonism.[3] Assaying downstream markers of G protein activation can help confirm target engagement.
Q4: We are concerned about receptor desensitization with prolonged this compound treatment. Is this a valid concern?
Based on current research, this compound appears to circumvent the issue of receptor desensitization. Studies have shown that this compound does not induce significant apelin receptor internalization in vitro.[3] Furthermore, in vivo experiments have demonstrated that pre-treatment with this compound does not blunt the response to a subsequent dose of an apelin receptor agonist, indicating a lack of desensitization.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Vasodilation Response | Model-specific differences in apelin receptor signaling. | Characterize the expression and activity of GRK2 in your model system. Compare the effects of this compound with a non-biased apelin receptor agonist. |
| Lower than Expected eNOS Phosphorylation | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type or tissue. |
| Discrepancy Between In Vitro and In Vivo Results | Differences in drug metabolism, bioavailability, or complex physiological feedback loops. | Correlate in vitro findings with in vivo pharmacokinetic and pharmacodynamic measurements. |
| Unexpected Off-Target Effects | While this compound is selective for the apelin receptor, high concentrations could potentially interact with other targets. | Perform a counterscreen against a panel of related GPCRs to confirm specificity at the concentrations used in your experiments. |
Data Presentation
Table 1: Binding Affinity of this compound for the Apelin Receptor (APJ)
| Species | pKi |
| Human | 8.58 |
| Rat | 8.49 |
| Mouse | 8.71 |
Source: MedchemExpress.com[1]
Table 2: In Vivo Cardiovascular Effects of this compound in Normotensive Rats
| Dose | Change in Mean Arterial Pressure (mmHg) |
| 50 nmol | -4.16 ± 1.18 |
| 500 nmol | -6.62 ± 1.85 |
Source: Read C, et al. Front Pharmacol. 2021[3][4]
Table 3: Effect of this compound on Apoptosis in Human Pulmonary Artery Endothelial Cells (PAECs)
| Treatment | % Apoptotic Cells (Annexin+/PI-) |
| Control (TNFα/CHX) | 19.54 ± 1.76 |
| rhVEGF (Positive Control) | 11.59 ± 1.85 |
| This compound (1 µM) | 5.66 ± 0.97 |
Source: Read C, et al. Front Pharmacol. 2021[3]
Experimental Protocols
Protocol 1: Assessment of Vasodilation in Isolated Arteries
-
Vessel Preparation: Isolate coronary arteries from the experimental animal model (e.g., spontaneously hypertensive rat).
-
Mounting: Mount arterial rings in a wire myograph system containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Pre-constriction: Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Data Acquisition: Record changes in isometric tension. Relaxation is expressed as a percentage of the pre-constriction tone.
-
Controls: Run parallel experiments with vehicle control and a non-biased apelin receptor agonist.
Protocol 2: In Vitro Apoptosis Assay in Endothelial Cells
-
Cell Culture: Culture human pulmonary artery endothelial cells (PAECs) in appropriate media.
-
Induction of Apoptosis: Induce apoptosis by treating the cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).
-
Treatment: Co-incubate the cells with this compound at the desired concentrations. Include a positive control (e.g., rhVEGF) and a vehicle control.
-
Staining: After the incubation period, stain the cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) cells.
Visualizations
Caption: G Protein Biased Signaling of this compound at the Apelin Receptor.
Caption: Experimental Workflow for Assessing Vasodilation.
Caption: Differential Effects of Apelin and this compound in Hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of APJ Receptors by this compound, But Not Apelin, Causes Endothelium-Dependent Relaxation of Spontaneously Hypertensive Rat Coronary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CMF-019: A Technical Guide to Overcoming Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing experimental variability observed between different batches of CMF-019. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify potential causes of inconsistency and ensure the reliability and reproducibility of their results.
Troubleshooting Guide: Inconsistent this compound Activity
Question: My current batch of this compound is showing a different level of activity (higher or lower) compared to previous batches in my cellular assays. What are the potential causes and how can I troubleshoot this?
Answer:
Batch-to-batch variability in small molecule compounds like this compound can arise from several factors related to the compound itself, its storage and handling, or the experimental setup. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for this compound batch variability.
Potential Causes & Solutions:
-
Compound Purity and Integrity:
-
Problem: The purity of a new batch may differ slightly. Impurities or degradation products could affect biological activity.
-
Troubleshooting:
-
Review the Certificate of Analysis (CoA): Always compare the CoA for the new batch with previous ones. Look for differences in purity (e.g., as measured by HPLC), residual solvents, or water content.
-
In-house Quality Control (QC): If possible, perform your own QC tests. Common and effective tests include:
-
High-Performance Liquid Chromatography (HPLC): To confirm purity and check for degradation products.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.
-
-
-
-
Solubility and Formulation:
-
Problem: this compound is a small molecule that may have different salt forms or crystalline structures (polymorphs) between batches, affecting its solubility and dissolution rate.[1]
-
Troubleshooting:
-
Standardize Dissolution Protocol: Ensure your method for dissolving the compound is consistent. Use the same solvent (e.g., DMSO), concentration, temperature, and mixing method (vortexing, sonication) for each batch.
-
Visual Inspection: After dissolution, visually inspect the stock solution for any precipitates. If present, gentle warming or sonication may be required.
-
-
-
Storage and Handling:
-
Problem: Improper storage can lead to degradation of the compound over time.
-
Troubleshooting:
-
Follow Storage Recommendations: Store this compound as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
-
-
Experimental System Variability:
-
Problem: The variability may not be with the compound but with the experimental system itself.
-
Troubleshooting:
-
Cell Culture Health: Ensure the cells used are healthy, within a consistent passage number range, and free from contamination.
-
Reagent Consistency: Use the same lots of critical reagents (e.g., media, serum, cytokines) whenever possible.
-
Positive Control: Include a known apelin receptor agonist (e.g., [Pyr1]apelin-13) as a positive control to confirm that the assay is performing as expected.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[2] It is known to be a "biased agonist," meaning it preferentially activates the G protein signaling pathway (specifically via Gαi) over the β-arrestin pathway.[3][4][5] This biased signaling is thought to be responsible for its beneficial cardiovascular effects, such as increased cardiac contractility and vasodilation, without causing significant receptor desensitization.[3][6][7]
Caption: Biased signaling of this compound at the apelin receptor.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO. For example, a 10 mM stock in 100% DMSO. For in vivo studies, this compound has been used as a potassium salt dissolved in saline (e.g., 0.9% saline, pH 9).[6][8] Always ensure the compound is fully dissolved before making further dilutions in your experimental buffer or media.
Q3: Can you provide a summary of in vitro and in vivo doses that have been effective?
A3: Yes, based on published studies, the following concentrations and doses have been shown to be effective. However, optimal concentrations may vary depending on the specific cell type, animal model, and experimental conditions.
Table 1: this compound Effective Doses from Published Studies
| Experiment Type | System | Treatment | Effective Dose/Concentration | Observed Effect | Reference |
| In Vitro | Human Pulmonary Artery Endothelial Cells (PAECs) | Apoptosis induced by TNFα/CHX | 1 µM | Significant rescue of apoptosis (~50% of VEGF rescue) | [6][8] |
| In Vivo | Anesthetized male Sprague-Dawley rats | Intravenous bolus injection | 50 nmol | Significant reduction in femoral artery pressure (4.16 ± 1.18 mmHg) | [6][7] |
| In Vivo | Anesthetized male Sprague-Dawley rats | Intravenous bolus injection | 500 nmol | Significant reduction in femoral artery pressure (6.62 ± 1.85 mmHg) and increased cardiac contractility (251 ± 89 mmHg/s) | [6][7] |
Q4: I am still observing variability. How can I track and manage it systematically?
A4: Implementing a systematic tracking process is crucial. We recommend creating a batch record for every new lot of this compound you receive. This will help you correlate any changes in experimental outcomes with specific batches.
Table 2: this compound Batch Quality Control & Experimental Log
| Parameter | Batch 1 (e.g., Lot# A123) | Batch 2 (e.g., Lot# B456) | Batch 3 (e.g., Lot# C789) |
| Supplier | |||
| Date Received | |||
| CoA Purity (%) | |||
| Appearance | |||
| Storage Temp (°C) | |||
| Stock Conc. (mM) | |||
| Date Prepared | |||
| Solvent Used | |||
| In-house QC (e.g., HPLC Purity) | |||
| Experiment 1 (e.g., PAEC Apoptosis) | |||
| Date | |||
| % Apoptosis Rescue (1µM) | |||
| Experiment 2 (e.g., In vivo BP) | |||
| Date | |||
| Δ Arterial Pressure (50 nmol) | |||
| Notes/Observations |
Key Experimental Protocols
Protocol 1: Rescue of Human Pulmonary Artery Endothelial Cell (PAEC) Apoptosis
This protocol is adapted from studies demonstrating the anti-apoptotic effects of this compound.[8]
-
Cell Seeding: Seed human PAECs in 6-well plates at a density of 200,000 cells/well in EGM-2 medium with 10% FBS. Allow cells to attach overnight.
-
Pre-treatment: Wash wells with PBS and change the medium to EBM-2 with 2% FBS. Add this compound (e.g., 1 µM and 10 µM) or a positive control (e.g., rhVEGF, 10 ng/ml) to the respective wells. Incubate for 18 hours.
-
Apoptosis Induction: Add tumor necrosis factor α (TNFα, 1.5 ng/ml) and cycloheximide (CHX, 20 μg/ml) to the wells (excluding negative controls) to induce apoptosis. Incubate for 5 hours.
-
Staining and Analysis:
-
Wash cells with PBS and trypsinize.
-
Transfer cells to a binding buffer and stain with an anti-annexin V antibody (e.g., FITC-conjugated) and propidium iodide (PI).
-
Analyze the cell populations (healthy, apoptotic, dead) using flow cytometry.
-
Protocol 2: In Vivo Cardiovascular Response in Rats
This protocol summarizes the methodology used to assess the hemodynamic effects of this compound in vivo.[6]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with isoflurane. Cannulate the right external jugular vein for intravenous administration and the right common carotid artery and femoral artery for pressure measurements.
-
Drug Administration: Administer bolus doses of this compound (e.g., 50 nmol, 500 nmol, 5000 nmol in 0.5 ml saline, pH 9) via the jugular vein cannula. Administer saline as a vehicle control.
-
Data Acquisition: Continuously record left ventricular and femoral artery pressure to measure parameters such as left ventricular systolic pressure (LVSP), heart rate, cardiac output, and changes in arterial pressure.
-
Analysis: Calculate the maximal change from baseline for each cardiovascular parameter following the administration of this compound and compare it to the vehicle control group.
References
- 1. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 7. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of CMF-019
This technical support center is designed for researchers, scientists, and drug development professionals working with CMF-019, a potent and G protein-biased small molecule agonist of the apelin receptor (APJ). While this compound shows significant promise in preclinical models for cardiovascular diseases, its further development is contingent on optimizing its pharmacokinetic properties.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the pharmacokinetic profile of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to enhance the pharmacokinetic profile of this compound?
A1: While this compound demonstrates potent in vitro and in vivo activity as an apelin receptor agonist, its inherent physicochemical properties may limit its therapeutic potential.[1][2] Enhancing its pharmacokinetic profile aims to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which can lead to increased oral bioavailability, a more sustained therapeutic effect, and a more predictable dose-response relationship.
Q2: What are the likely reasons for the suboptimal pharmacokinetic profile of this compound?
A2: Based on its benzimidazole and carboxylic acid structure, this compound likely faces challenges with low aqueous solubility, making it difficult to dissolve in gastrointestinal fluids for absorption. Additionally, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
A3: The two main approaches are formulation strategies and chemical modification. Formulation strategies focus on improving the dissolution and absorption of the existing molecule, while chemical modification involves creating a prodrug to transiently alter the molecule's properties for better absorption.
Q4: Can I use the formulation described in some publications (DMSO, PEG300, Tween-80, saline) for my oral pharmacokinetic studies?
A4: This formulation is suitable for initial preclinical in vivo studies, particularly for intravenous or intraperitoneal administration, to establish proof-of-concept. However, for developing an orally administered therapeutic, more sophisticated formulations are necessary to overcome the anticipated challenges of poor solubility and low bioavailability.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution. 2. Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer carrier (e.g., PVP, HPMC) to create an amorphous solid dispersion. This can be achieved through spray drying or hot-melt extrusion. 3. Lipid-Based Formulations: Incorporate this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (S-SMEDDS). These formulations can improve solubilization in the GI tract. |
| High First-Pass Metabolism | 1. Prodrug Approach: Synthesize a prodrug of this compound by esterifying the carboxylic acid group. This can mask the site of metabolism and improve lipophilicity for better absorption. The ester can then be cleaved in vivo to release the active this compound. 2. Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is a research tool, not a therapeutic strategy. |
| Efflux by Transporters | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Formulation with Excipients: Some formulation excipients, such as certain surfactants used in SEDDS, can inhibit the function of efflux transporters. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure Homogeneity: For suspensions, ensure consistent particle size and uniform distribution before each dose. For solutions, confirm that the compound is fully dissolved and stable in the vehicle. 2. Quality Control: Perform quality control checks on each batch of formulation to ensure consistency. |
| Improper Dosing Technique | 1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. 2. Dose Volume: Use a consistent and appropriate dosing volume for the animal's weight. |
| Physiological State of Animals | 1. Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastric emptying. 2. Health Status: Ensure all animals are healthy and of a similar age and weight. |
Data Presentation
Disclaimer: The following tables present hypothetical data to illustrate the potential impact of formulation and chemical modification strategies on the pharmacokinetic profile of this compound. Specific pharmacokinetic parameters for this compound are not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation/Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) |
| This compound (Aqueous Suspension) | 50 | 2.0 | 200 | < 5% |
| This compound (Micronized Suspension) | 150 | 1.5 | 600 | ~10% |
| This compound (SEDDS Formulation) | 400 | 1.0 | 1800 | ~30% |
| This compound (Ester Prodrug in Aqueous Suspension) | 600 | 1.0 | 2500 | ~45% |
Table 2: Hypothetical In Vitro Solubility of this compound in Different Media
| Medium | This compound Solubility (µg/mL) | This compound in SEDDS Solubility (µg/mL) |
| Water | < 1 | > 100 |
| Simulated Gastric Fluid (pH 1.2) | 5 | > 100 |
| Simulated Intestinal Fluid (pH 6.8) | < 1 | > 100 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).
-
Preparation of Spray Solution:
-
Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and particle formation.
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD), drug content, and dissolution properties.
-
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, SEDDS, or prodrug suspension) at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound (and its prodrug, if applicable) in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (requires intravenous dosing data for comparison).
-
Mandatory Visualizations
Caption: this compound G protein-biased signaling at the apelin receptor.
Caption: Workflow for improving the pharmacokinetic profile of this compound.
References
- 1. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting CMF-019 dose-response curve inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMF-019. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments, with a focus on resolving dose-response curve inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule apelin receptor (APLNR) agonist.[1][2] It is known to be a G-protein biased agonist, meaning it preferentially activates G-protein signaling pathways over β-arrestin pathways.[2][3] This biased signaling is a key feature of its mechanism and may be crucial for its therapeutic effects, which include promoting cell viability and inducing vasodilatation.[1][2][4]
Q2: What are the most common sources of variability in dose-response assays? A2: Variability in dose-response assays can stem from multiple factors, which can be broadly categorized as technical and biological.[5] Technical factors include inaccuracies in pipetting and serial dilutions, uneven cell seeding, reagent and instrument variability, and edge effects in microplates.[5][6][7] Biological factors include the health and viability of the cells, donor-to-donor differences, and cell passage number.[5][8]
Q3: How should I select the concentration range for a this compound dose-response experiment? A3: When testing a compound for the first time, it is recommended to use a broad range of concentrations spanning several orders of magnitude (e.g., 10 nM to 100 µM).[6] This wide range helps ensure that you capture the full sigmoidal curve, including the bottom and top plateaus.[6][9] For this compound, in vitro studies have shown effects in the 1 µM to 10 µM range for rescuing apoptosis in human pulmonary artery endothelial cells (PAECs).[1][2] Your specific concentration range should be optimized for your particular cell type and assay system.
Troubleshooting Guide: Dose-Response Curve Inconsistencies
This guide addresses common issues researchers encounter when generating dose-response curves for this compound, leading to inconsistent or unexpected results.
Issue 1: High Variability Between Replicate Wells
Q: Why am I seeing significant variability between replicate wells for the same this compound concentration? A: High variability between replicates is often due to technical errors in the experimental setup.[6] Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For small or viscous volumes, consider using reverse pipetting techniques to minimize errors.[6] |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. After seeding, gently tilt the plate in multiple directions to promote even distribution.[5][6] |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate media components and the test compound. Avoid using the outermost wells for experimental data points; instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6] |
| Compound Precipitation | This compound may precipitate at higher concentrations. Visually inspect stock solutions and wells for any signs of precipitation. Ensure the compound is fully dissolved in its solvent (e.g., DMSO) before diluting in culture medium.[8] |
Issue 2: Atypical or Non-Sigmoidal Curve Shape
Q: My dose-response curve for this compound is flat, U-shaped, or does not have a clear sigmoidal shape. What could be the cause? A: A non-sigmoidal curve suggests several possibilities related to the concentration range, compound properties, or the assay itself.[6]
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau) to define the sigmoidal portion of the curve.[6] Perform a wider range-finding experiment. |
| Low Potency or Efficacy | The compound may have low potency (requiring a very high concentration to elicit a response) or low efficacy (a weak maximal response) in your specific assay system.[6] |
| Assay Insensitivity | The assay itself may not be sensitive enough to detect the biological response to the compound.[6] Consider optimizing assay parameters (e.g., incubation time, reagent concentrations) or using a more sensitive detection method. |
| Biphasic (U-shaped) Response | Some compounds can exhibit biphasic effects, where they have one effect at low concentrations and an opposite or different effect at high concentrations. This could be due to engagement of different targets or off-target effects at higher doses.[8] |
| Data Normalization Issues | If data is normalized to controls, deviating control values can distort the curve shape.[10] Ensure your positive and negative controls are behaving as expected. Consider fitting the raw data without normalization if controls are inconsistent.[10] |
Issue 3: IC50/EC50 Value Shifts Between Experiments
Q: The IC50/EC50 value for this compound shifts significantly between experiments. Why is this happening? A: Fluctuations in IC50/EC50 values often point to subtle variations in experimental conditions or biological reagents.[8]
| Potential Cause | Recommended Solution |
| Cell Passage Number & Health | Cells can change their characteristics and drug sensitivity at high passage numbers. Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase.[8] |
| Variability in Reagents | Lot-to-lot variability in serum, media, and assay reagents can contribute to inconsistent results.[8] Qualify new lots of critical reagents to ensure consistency with previous batches. |
| Inconsistent Incubation Times | The duration of drug exposure and the timing of the assay readout can significantly impact results. Standardize all incubation times precisely.[8] |
| High Cell Density | A high cell density at the time of treatment can lead to a rightward shift in the IC50 value (lower apparent potency).[8] Optimize cell seeding density to avoid over-confluence. |
| Data Fitting Model | Using an inappropriate non-linear regression model can lead to inaccurate IC50/EC50 calculations. The four-parameter logistic (4PL) model is standard, but some data may require a five-parameter model for asymmetry.[9][11][12] |
Visualized Workflows and Pathways
This compound Signaling Pathway
This compound is a G-protein biased agonist for the apelin receptor (APLNR). This means it preferentially activates the G-protein signaling cascade, which is associated with therapeutic cardiovascular effects, while having a reduced effect on the β-arrestin recruitment pathway, which can lead to receptor desensitization.[2][3][4]
References
- 1. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. anshlabs.com [anshlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
Avoiding CMF-019 degradation during long-term experiments
Technical Support Center: CMF-019
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of this compound during long-term experiments, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a potent, orally active, small-molecule agonist for the apelin receptor (APJ).[1][2] It is a G protein-biased agonist, meaning it preferentially activates the beneficial Gαi signaling pathway over the β-arrestin pathway, which is associated with receptor desensitization.[3][4] Unlike endogenous peptide ligands like apelin, which are susceptible to rapid proteolytic degradation, this compound was designed for greater stability, making it suitable for longer experiments and as a potential therapeutic agent.[3][5] Maintaining its integrity is critical for obtaining accurate and reproducible results in studies of cardiovascular conditions such as pulmonary arterial hypertension and heart failure.[1][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is the first and most critical step in preventing degradation. This compound is typically supplied as a solid powder and should be stored under specific conditions to ensure its long-term stability.[6]
Q3: I am running a multi-day cell culture experiment. Will this compound remain stable in the culture medium?
Yes, this compound exhibits excellent stability in experimental conditions, even over extended periods. For example, in apoptosis rescue assays, this compound successfully protected human pulmonary artery endothelial cells during an 18-hour incubation period with TNFα and cycloheximide.[1][3] In contrast, the endogenous peptide [Pyr¹]apelin-13 showed no effect in similar long-term assays, likely due to its breakdown in the serum-containing media.[3] This highlights the superior stability of this compound for long-duration experiments.
Q4: My results are inconsistent. How can I troubleshoot potential this compound degradation?
Inconsistent results can be frustrating. If you suspect compound degradation, follow this troubleshooting workflow to systematically check your process. Key factors to investigate include storage conditions, solution preparation, and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
Validation & Comparative
CMF-019 vs. Apelin: A Comparative Guide to Biased Agonism at the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMF-019 and the endogenous ligand apelin, focusing on their differential activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) with significant therapeutic potential in cardiovascular and metabolic diseases. The central theme of this comparison is the concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another.
Introduction to Biased Agonism at the Apelin Receptor
The apelin receptor, upon activation, can initiate signaling through two primary pathways: the G-protein pathway (primarily Gαi) and the β-arrestin pathway. The G-protein pathway is largely associated with the therapeutic benefits of apelin receptor activation, including positive inotropic effects and vasodilation.[1] Conversely, the β-arrestin pathway is often linked to receptor desensitization, internalization, and potentially adverse effects.[2]
Biased agonists are ligands that selectively engage one of these pathways. This compound has emerged as a potent, orally active, small-molecule biased agonist that preferentially activates the G-protein signaling cascade with significantly reduced engagement of the β-arrestin pathway.[3][4] In contrast, endogenous apelin peptides, such as apelin-13, are considered more balanced agonists, activating both pathways.[1] This guide will delve into the experimental data that substantiates this difference and provide the methodologies to evaluate such biased agonism.
Quantitative Comparison of this compound and Apelin
The following tables summarize the quantitative data from various in vitro assays, highlighting the distinct pharmacological profiles of this compound and [Pyr¹]apelin-13, a stable and potent isoform of apelin.
Table 1: Receptor Binding Affinity
| Compound | Receptor Species | pKi |
| This compound | Human | 8.58[1][3] |
| Rat | 8.49[1][3] | |
| Mouse | 8.71[1][3] | |
| [Pyr¹]apelin-13 | Human | Not explicitly found |
| Rat | Not explicitly found | |
| Mouse | Not explicitly found |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Functional Potency and Efficacy
| Assay | Ligand | pD2 / pEC50 | Relative Efficacy (vs. [Pyr¹]apelin-13) |
| G-Protein Activation (cAMP Inhibition) | This compound | 10.00 ± 0.13[1] | Similar to [Pyr¹]apelin-13[1][4] |
| [Pyr¹]apelin-13 | 9.34 ± 0.15[1] | 100% | |
| β-Arrestin Recruitment | This compound | 6.65 ± 0.15[1] | Significantly lower than [Pyr¹]apelin-13[1][4] |
| [Pyr¹]apelin-13 | 8.65 ± 0.10[1] | 100% | |
| Receptor Internalization | This compound | 6.16 ± 0.21[1] | Significantly lower than [Pyr¹]apelin-13[1][4] |
| [Pyr¹]apelin-13 | 9.28 ± 0.10[1] | 100% |
pD2 or pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency.
Table 3: Bias Factor Calculation
| Ligand | Bias Factor (Gαi vs. β-arrestin) |
| This compound | ~400[1][5] |
The bias factor quantifies the degree to which a ligand favors one signaling pathway over another, relative to a reference compound (in this case, likely [Pyr¹]apelin-13).
Signaling Pathways and Biased Agonism
The differential activation of downstream signaling pathways by this compound and apelin is the cornerstone of their distinct pharmacological profiles.
Caption: Biased agonism of this compound at the apelin receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the apelin receptor upon ligand stimulation.
Principle: BRET is a proximity-based assay that measures the interaction between two proteins. The apelin receptor is fused to a Renilla luciferase (Rluc) donor molecule, and β-arrestin is fused to a yellow fluorescent protein (YFP) acceptor molecule. Upon ligand-induced interaction of the receptor and β-arrestin, the energy from the luciferase-catalyzed oxidation of its substrate is transferred to the YFP, which then emits light at a characteristic wavelength. The ratio of YFP to Rluc emission is the BRET signal.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are transiently co-transfected with plasmids encoding for APJ-Rluc and YFP-β-arrestin2 using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, cells are seeded into 96-well white, clear-bottom microplates.
-
Ligand Stimulation: 48 hours post-transfection, the culture medium is replaced with a buffer (e.g., HBSS). Cells are then stimulated with varying concentrations of this compound or [Pyr¹]apelin-13 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to each well.
-
Signal Detection: The plate is immediately read on a microplate reader capable of detecting both the Rluc and YFP emissions.
-
Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration, and pEC50 values are determined using non-linear regression.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
cAMP Inhibition Assay for G-Protein Activation
This assay quantifies the activation of the Gαi pathway by measuring the inhibition of cyclic AMP (cAMP) production.
Principle: The apelin receptor is coupled to the Gαi subunit, which inhibits the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. Therefore, activation of the apelin receptor by an agonist leads to a decrease in intracellular cAMP levels. To measure this decrease, cAMP production is first stimulated using forskolin, an activator of adenylyl cyclase. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human apelin receptor are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Ligand Incubation: The culture medium is removed, and cells are incubated with varying concentrations of this compound or [Pyr¹]apelin-13 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
Data Analysis: The amount of cAMP produced in the presence of the agonist is compared to the amount produced with forskolin alone. Dose-response curves for the inhibition of cAMP production are generated, and pIC50 values are calculated.
Caption: Workflow for a cAMP inhibition assay.
Conclusion
The available data strongly support the classification of this compound as a G-protein biased agonist at the apelin receptor.[4][5] While both this compound and apelin potently activate the beneficial Gαi signaling pathway, this compound demonstrates a significantly reduced ability to recruit β-arrestin and induce receptor internalization.[1] This biased agonism may offer a therapeutic advantage by promoting sustained G-protein signaling without the receptor desensitization associated with balanced agonists like apelin.[5] For researchers in drug development, this compound represents a valuable tool to explore the therapeutic potential of selectively targeting the G-protein arm of the apelin receptor signaling cascade and serves as a lead compound for the development of next-generation biased agonists for cardiovascular and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CMF-019 and BMS-986224: Efficacy and Signaling Profiles of Two Apelin Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two small molecule apelin receptor (APJ) agonists, CMF-019 and BMS-986224. This analysis is based on publicly available experimental data.
Both this compound and BMS-986224 are potent agonists of the apelin receptor, a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2] While both molecules activate the apelin receptor, they exhibit distinct signaling properties that may translate to different therapeutic outcomes. This compound is characterized as a G protein-biased agonist, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[3] In contrast, BMS-986224 demonstrates a more balanced signaling profile, similar to the endogenous ligand, apelin-13.[4][5]
In Vitro Efficacy and Potency
A direct comparison of the in vitro potencies of this compound and BMS-986224 reveals that both are highly potent molecules, albeit with different signaling characteristics.
| Parameter | This compound | BMS-986224 | Endogenous Ligand ([Pyr¹]apelin-13) |
| Receptor Binding Affinity | pKi = 8.58 (human)[3] | Kd = 0.3 nM (human)[4][6] | Not explicitly stated in the same format |
| Gαi Signaling (cAMP Inhibition) | pD2 = 10.00[3] | EC50 = 0.02 nM[5][6] | pD2 = 9.34[3] / EC50 = 0.05 nM[5] |
| β-Arrestin Recruitment | pD2 = 6.65[3] | Fully stimulates β-arrestin recruitment[6] | pD2 = 8.65[3] |
| Receptor Internalization | pD2 = 6.16[3] | Fully stimulates APJ internalization[6] | pD2 = 9.28[3] |
| Signaling Bias (Gαi vs. β-arrestin) | ~400-fold bias for Gαi[3] | No significant signaling bias reported[4][7] | Balanced |
Table 1: Comparison of In Vitro Efficacy of this compound and BMS-986224.
In Vivo Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of both compounds in modulating cardiovascular function.
| Parameter | This compound | BMS-986224 |
| Animal Model | Anesthetized male Sprague-Dawley rats[1] | Anesthetized instrumented rats[4] / Renal Hypertensive Rat (RHR) model[7] |
| Primary Efficacy Endpoint | Increased cardiac contractility (dP/dtMAX)[1] | Increased cardiac output[4][7] |
| Key Findings | - Dose-dependent increase in cardiac contractility (606 ± 112 mmHg/s at 500 nmol)[3]- Dose-dependent vasodilation without desensitization[8] | - 10-15% increase in cardiac output in anesthetized rats[4]- Increased stroke volume and cardiac output in the RHR model[7] |
| Additional Effects | Rescues human pulmonary artery endothelial cells from apoptosis in vitro.[8] | Did not prevent cardiac hypertrophy and fibrosis in the RHR model.[4] |
Table 2: Comparison of In Vivo Efficacy of this compound and BMS-986224.
Signaling Pathways and Biased Agonism
The differential signaling of this compound and BMS-986224 is a key distinguishing feature. The apelin receptor, upon activation, can signal through two main pathways: the G protein-dependent pathway, which is associated with therapeutic effects like increased cardiac contractility and vasodilation, and the β-arrestin pathway, which can lead to receptor desensitization and internalization.
Caption: Apelin receptor signaling pathways.
This compound's G protein bias suggests it may offer a more sustained therapeutic effect with reduced receptor desensitization compared to a balanced agonist like BMS-986224.[8]
Caption: Biased vs. Balanced Agonism at the Apelin Receptor.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and BMS-986224.
Receptor Binding Assays
-
This compound: Competition radioligand binding experiments were performed in human, rat, and mouse heart homogenates using [¹²⁵I]-[Pyr¹]apelin-13 as the radioligand.[3]
-
BMS-986224: Radioligand binding assays were conducted to determine the binding affinity (Kd).[4]
Functional Assays (In Vitro)
-
cAMP Inhibition Assay: The ability of the compounds to inhibit forskolin-stimulated cAMP production was measured in cells expressing the apelin receptor. This assay quantifies the activation of the Gαi pathway.[3][5]
-
β-Arrestin Recruitment Assay: Bioluminescence resonance energy transfer (BRET) or other similar assays were used to measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.[3][4]
-
Receptor Internalization Assay: The agonist-induced internalization of the apelin receptor was quantified, often using an enzyme-linked immunosorbent assay (ELISA) or imaging-based approach.[3][4]
-
ERK Phosphorylation: The phosphorylation of extracellular signal-regulated kinase (ERK) was measured as another downstream marker of apelin receptor activation.[4]
Caption: In Vitro Characterization Workflow.
In Vivo Hemodynamic Assessments
-
This compound: Anesthetized male Sprague-Dawley rats were fitted with a pressure-volume catheter in the left ventricle to measure changes in cardiac contractility (dP/dtMAX), left ventricular systolic pressure (LVSP), stroke volume, and cardiac output following intravenous administration of the compound.[1]
-
BMS-986224: Acute effects on cardiac function were studied in anesthetized instrumented rats. Chronic effects were assessed echocardiographically in the renal hypertensive rat (RHR) model of cardiac hypertrophy and decreased cardiac output.[4][7]
Conclusion
Both this compound and BMS-986224 are potent small molecule agonists of the apelin receptor with demonstrated preclinical efficacy in improving cardiovascular parameters. The key differentiator lies in their signaling profiles. This compound exhibits significant G protein bias, a characteristic that may offer therapeutic advantages by minimizing receptor desensitization and potentially leading to more sustained efficacy. BMS-986224, with its balanced signaling, more closely mimics the action of the endogenous ligand apelin-13. Further research and clinical investigation are necessary to fully elucidate the therapeutic implications of these different signaling properties in the context of cardiovascular disease. The development of BMS-986224 has been reported as discontinued, while the clinical development status of this compound is less clear from the available information.
References
- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-986224 - Wikipedia [en.wikipedia.org]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CMF-019 and Other Apelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ) has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligands, apelin and elabela, elicits beneficial physiological effects, including increased cardiac contractility, vasodilation, and improved glucose metabolism. However, the short half-life of these peptide ligands has spurred the development of small molecule agonists with improved pharmacokinetic properties. Among these, CMF-019 has garnered significant attention due to its unique signaling profile. This guide provides a comprehensive head-to-head comparison of this compound with other notable apelin receptor agonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
The Rise of Biased Agonism: this compound's Distinctive Mechanism
A key differentiator among apelin receptor agonists is the concept of "biased agonism." Upon activation, the apelin receptor can signal through two primary pathways: the G protein pathway, which is associated with many of the therapeutic cardiovascular effects, and the β-arrestin pathway, which can lead to receptor desensitization and potentially adverse effects like cardiac hypertrophy.[1]
This compound is a potent, orally active small molecule agonist that exhibits strong bias towards the G protein signaling pathway over β-arrestin recruitment.[2][3] This G protein bias is a desirable characteristic, as it may offer a more favorable therapeutic window by maximizing the desired physiological responses while minimizing the detrimental effects associated with β-arrestin signaling.[1][4]
Quantitative Comparison of Apelin Receptor Agonists
To facilitate a clear comparison, the following tables summarize the in vitro potency and bias of this compound against other key apelin receptor agonists. Data is compiled from various studies and presented to highlight the differences in their pharmacological profiles.
Table 1: In Vitro Receptor Binding Affinity and G Protein Activation
| Agonist | Receptor | Binding Affinity (pKi) | Gαi Activation (pD2 / pEC50) | Source |
| This compound | Human APJ | 8.58 ± 0.04 | 10.00 ± 0.13 (pD2) | [5] |
| Rat APJ | 8.49 ± 0.04 | - | [5] | |
| Mouse APJ | 8.71 ± 0.06 | - | [5] | |
| [Pyr¹]apelin-13 | Human APJ | - | 9.34 ± 0.15 (pD2) | [5] |
| BMS-986224 | Human APJ | 9.52 (Kd = 0.3 nM) | 8.7 (cAMP) | [6][7] |
| Apelin-13 | Human APJ | - | -7.817 ± 0.363 (logIC50, cAMP) | [8] |
| Apelin-17 | Human APJ | 8.33 (Ki = 4.651 nM) | -7.419 ± 0.341 (logIC50, cAMP) | [8] |
| Elabela-32 | Human APJ | 8.87 (Ki = 1.343 nM) | -7.59 ± 0.474 (logIC50, cAMP) | [8] |
Table 2: β-Arrestin Recruitment and Biased Agonism
| Agonist | β-Arrestin Recruitment (pD2 / pEC50) | Bias Factor (vs. β-arrestin) | Source |
| This compound | 6.65 ± 0.15 (pD2) | ~400-fold (vs. [Pyr¹]apelin-13) | [3][5] |
| [Pyr¹]apelin-13 | 8.65 ± 0.10 (pD2) | - | [5] |
| BMS-986224 | 8.4 (β-arrestin 2) | No significant bias reported | [6][7] |
| Apelin-13 | -6.369 ± 0.086 (logEC50, β-arrestin 1) | - | [8] |
| Apelin-17 | -7.901 ± 0.144 (logEC50, β-arrestin 1) | - | [8] |
| Elabela-32 | -7.66 ± 0.114 (logEC50, β-arrestin 1) | - | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the apelin receptor and a typical workflow for assessing agonist-induced β-arrestin recruitment.
Caption: Apelin receptor signaling pathways.
Caption: Experimental workflow for β-arrestin recruitment assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize apelin receptor agonists.
cAMP Accumulation Assay (Gαi Activation)
This assay measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi-coupled receptor activation.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human apelin receptor.
-
Maintain cells in a suitable medium (e.g., Ham's F-12 or DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418).
2. Assay Procedure:
-
Seed cells into a 384-well plate and incubate overnight.
-
On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Add the apelin receptor agonist at various concentrations.
-
Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[9][10][11]
3. Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.
1. Cell Culture:
-
Use a cell line engineered to co-express the apelin receptor tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter β-Arrestin cells).[12][13]
-
Culture cells as per the manufacturer's recommendations.
2. Assay Procedure:
-
Plate the cells in a 384-well white-walled microplate and incubate overnight.[13]
-
Add the apelin receptor agonist at a range of concentrations.
-
Incubate for 90 minutes at 37°C.[14]
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature.
3. Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration.
-
Calculate the EC50 or pEC50 value from the resulting dose-response curve.
In Vivo Performance of this compound
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In anesthetized rats, intravenous administration of this compound resulted in a significant, dose-dependent increase in cardiac contractility.[5] Furthermore, this compound induced vasodilation without causing receptor desensitization, a significant advantage over endogenous peptides.[3][15] These findings support the therapeutic potential of G protein-biased apelin receptor agonists for cardiovascular diseases. Notably, in a model of pulmonary arterial hypertension, this compound demonstrated disease-modifying potential by protecting human pulmonary artery endothelial cells from apoptosis in vitro.[3]
Conclusion and Future Directions
This compound stands out as a promising G protein-biased apelin receptor agonist. Its unique signaling profile, characterized by potent G protein activation and significantly reduced β-arrestin recruitment, may translate into a superior therapeutic profile for cardiovascular disorders. The head-to-head comparison with other agonists, including endogenous peptides and other small molecules, highlights the importance of considering biased agonism in drug design and development.
Future research should focus on further elucidating the long-term consequences of biased agonism at the apelin receptor and conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of this compound and other next-generation biased agonists. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Design of Biased Agonists Targeting the Apelin Receptor [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Species Profile of CMF-019: A Comparative Guide for Researchers
A detailed analysis of the G protein-biased apelin receptor agonist, CMF-019, reveals comparable high-affinity binding across human, rat, and mouse species, with notable in vitro and in vivo effects on the cardiovascular system. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data and protocols, to aid researchers in drug development and cardiovascular studies.
This compound is a small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR), that shows a preference for G protein-mediated signaling over β-arrestin recruitment.[1][2] This biased agonism is a sought-after characteristic in drug development, potentially offering therapeutic benefits while minimizing adverse effects associated with β-arrestin signaling.[2][3] This guide synthesizes the available data on this compound's effects in humans (in vitro), rats, and mice (in vivo) to provide a valuable resource for the scientific community.
Comparative Efficacy and Potency
This compound demonstrates high binding affinity to the apelin receptor across all three species, with pKi values of 8.58 for human, 8.49 for rat, and 8.71 for mouse receptors.[1][4] This indicates a similar potential for receptor interaction at the molecular level. The functional consequences of this binding, however, show species-specific and context-dependent variations, as detailed in the tables below.
In Vitro Efficacy: Human
| Parameter | Cell Type | Conditions | Effect | Concentration | Citation |
| Apoptosis Rescue | Human Pulmonary Arterial Endothelial Cells (PAECs) | Induced by TNFα and Cycloheximide | ~50% rescue compared to rhVEGF | 1 µM | [2][5] |
In Vivo Efficacy: Rat vs. Mouse
Direct comparison of in vivo efficacy is nuanced due to differing experimental models. The available data highlights this compound's impact on cardiovascular parameters in normotensive rats and in a mouse model of heart failure with preserved ejection fraction (HFpEF).
Rat (Normotensive Model)
| Parameter | Dosage | Effect | Citation |
| Cardiac Contractility (dP/dtMAX) | 500 nmol (i.v.) | ↑ 606 ± 112 mmHg/s | [3] |
| Stroke Volume | 50 nmol (i.v.) | ↑ 2.63 ± 0.82 RVU | [2] |
| Cardiac Output | 50 nmol (i.v.) | ↑ 1,097 ± 284 RVU/min | [2] |
| Femoral Artery Pressure | 50 nmol (i.v.) | ↓ 4.16 ± 1.18 mmHg | [2][5] |
Mouse (HFpEF Model)
| Parameter | Treatment | Effect | Citation |
| Cardiac Hypertrophy | Continuous infusion for 2 weeks | Induces cardiac hypertrophy in normal mice | [6] |
| HFpEF Phenotypes | 2 weeks of treatment in HFpEF model | Alleviated some HFpEF phenotypes | [6] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its biased agonism at the apelin receptor. It preferentially activates the Gαi signaling pathway, which is associated with beneficial cardiovascular effects, while having a significantly lower potency for recruiting β-arrestin, a pathway linked to receptor desensitization and potential adverse effects.[2][3] This G protein bias is a key feature of this compound's pharmacological profile.
Figure 1: Simplified signaling pathway of this compound at the apelin receptor.
Experimental Methodologies
Detailed protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental procedures used to generate the data presented in this guide.
Human PAEC Apoptosis Assay
This in vitro assay assesses the ability of this compound to protect human pulmonary arterial endothelial cells (PAECs) from apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 6. pnas.org [pnas.org]
Differential Apelin Receptor Internalization by CMF-019 and Endogenous Ligands: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the effects of CMF-019, a novel small molecule agonist, and endogenous apelin peptides on the internalization of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The data presented herein demonstrates that this compound exhibits significant G protein bias, leading to substantially reduced receptor internalization compared to the endogenous ligand, [Pyr¹]apelin-13. This property positions this compound as a promising therapeutic candidate where sustained receptor activation is desirable without the rapid desensitization and downregulation associated with traditional agonists.
The apelin receptor signaling system is a key regulator of cardiovascular function.[1] Upon activation by its endogenous peptide ligand, apelin, the receptor initiates downstream signaling cascades. However, prolonged stimulation typically leads to β-arrestin recruitment, which not only desensitizes the G protein signal but also promotes the internalization of the receptor from the cell surface, thereby attenuating the cellular response.[2][3]
This compound is a potent, orally active, small molecule agonist of the apelin receptor.[4][5] It has been identified as a G protein biased agonist, meaning it preferentially activates the G protein-mediated signaling pathway while having a significantly lower efficacy in recruiting β-arrestin.[6][7][8] This biased agonism is directly linked to a dramatic reduction in receptor internalization.
Quantitative Comparison of Receptor Internalization
Experimental data from cell-based functional assays reveal a stark contrast in the ability of this compound and the endogenous agonist [Pyr¹]apelin-13 to induce apelin receptor internalization and β-arrestin recruitment. This compound is over two orders of magnitude less efficient at promoting these processes.[6][7]
The potency of each compound in inducing Gαi signaling, β-arrestin recruitment, and receptor internalization is summarized in the table below. A lower pD2 value indicates lower potency.
| Parameter | This compound | [Pyr¹]apelin-13 | Fold Bias (this compound vs. [Pyr¹]apelin-13) |
| Gαi Signaling (pD2) | 10.00 ± 0.13 | 9.34 ± 0.15 | - |
| β-Arrestin Recruitment (pD2) | 6.65 ± 0.15 | 8.65 ± 0.10 | ~400-fold (Gαi over β-arrestin) |
| Receptor Internalization (pD2) | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000-fold (Gαi over internalization) |
| Data sourced from Read et al., 2016.[9] |
This significant bias of this compound towards the Gαi signaling pathway over receptor internalization suggests that it may offer a more sustained therapeutic effect by avoiding the rapid receptor desensitization that occurs with the endogenous ligand.[9][10]
Signaling Pathway Diagrams
The differential engagement of signaling pathways by the endogenous ligand and this compound is illustrated below.
Caption: Signaling pathway for the endogenous ligand, [Pyr¹]apelin-13.
Caption: Biased signaling pathway for this compound.
Experimental Protocols
Receptor Internalization Assay
The quantitative data for receptor internalization was obtained using a commercially available cell-based assay. A general protocol for such an assay is outlined below.
Principle: This assay quantifies the translocation of the apelin receptor from the cell membrane to intracellular compartments upon agonist stimulation. The receptor is tagged with an enzyme fragment, and its internalization is detected by enzyme complementation when it comes into proximity with a component localized in the endosomes, generating a chemiluminescent or fluorescent signal. The PathHunter® GPCR Internalization Assay is a common platform for this type of measurement.[11]
Methodology:
-
Cell Culture: U2OS or CHO-K1 cells engineered to overexpress the human apelin receptor tagged with an enzyme fragment (e.g., ProLink™) are cultured in appropriate media and seeded into 96-well microplates.[10][11]
-
Compound Preparation: this compound and [Pyr¹]apelin-13 are prepared in a suitable assay buffer across a range of concentrations to generate dose-response curves.
-
Agonist Stimulation: The cultured cells are treated with the different concentrations of this compound or [Pyr¹]apelin-13 and incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor internalization.[11]
-
Signal Detection: A detection reagent containing the enzyme substrate is added to each well. The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Data Acquisition: The chemiluminescent or fluorescent signal is read using a plate reader. The intensity of the signal is proportional to the extent of receptor internalization.
-
Data Analysis: The raw data is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the pD2 (negative logarithm of the EC50), which represents the potency of the agonist in inducing receptor internalization.
Caption: General experimental workflow for receptor internalization assay.
Conclusion
The small molecule this compound demonstrates strong G protein bias at the apelin receptor, leading to potent activation of the Gαi signaling pathway with minimal recruitment of β-arrestin and subsequent receptor internalization. This contrasts sharply with the endogenous ligand [Pyr¹]apelin-13, which robustly induces both signaling and internalization. The unique pharmacological profile of this compound suggests its potential as a therapeutic agent that could provide sustained apelin receptor agonism without the limitations of receptor desensitization, offering a significant advantage in the treatment of chronic diseases such as pulmonary arterial hypertension.[8]
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic Effects of CMF-019, a Novel Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inotropic properties of CMF-019, a novel, orally active, small-molecule apelin receptor (APJ) agonist, with two established inotropic agents, dobutamine and milrinone. This comparison is based on their distinct mechanisms of action, supported by available preclinical data.
Executive Summary
This compound represents a promising new class of inotropic agents with a unique mechanism of action centered on biased agonism at the apelin receptor. Unlike traditional inotropes like dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase 3 inhibitor), this compound demonstrates a preference for G protein signaling over β-arrestin recruitment, a characteristic that may offer therapeutic advantages, such as reduced receptor desensitization and potentially fewer adverse effects. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to provide a framework for understanding the relative inotropic profiles of these compounds.
Data Presentation: Inotropic and Hemodynamic Effects
Due to the absence of direct comparative studies, the following tables summarize the inotropic and hemodynamic effects of this compound, dobutamine, and milrinone based on available preclinical and clinical data. It is important to note that the experimental conditions and models may vary between studies.
Table 1: Inotropic and Hemodynamic Effects of this compound (in vivo, rats) [1][2]
| Parameter | 50 nmol Dose | 500 nmol Dose |
| Change in Cardiac Contractility (dP/dtmax) | - | +606 ± 112 mmHg/s |
| Change in Stroke Volume | +2.63 ± 0.82 RVU | +2.48 ± 0.87 RVU |
| Change in Cardiac Output | +1097 ± 284 RVU/min | +1012 ± 340 RVU/min |
| Change in Left Ventricular Systolic Pressure (LVSP) | -1.88 ± 0.57 mmHg | -2.23 ± 0.80 mmHg |
| Change in Heart Rate | - | +5.46 ± 2.32 BPM |
Data presented as mean ± SEM. RVU = Relative Volume Units.
Table 2: Inotropic and Hemodynamic Profile of Dobutamine
| Parameter | Effect | Mechanism |
| Inotropy (Contractility) | Increases | β1-adrenergic receptor agonism |
| Chronotropy (Heart Rate) | Increases | β1-adrenergic receptor agonism |
| Vasodilation | Mild | β2-adrenergic receptor agonism |
| Cardiac Output | Increases | Increased contractility and heart rate |
Table 3: Inotropic and Hemodynamic Profile of Milrinone
| Parameter | Effect | Mechanism |
| Inotropy (Contractility) | Increases | Phosphodiesterase 3 (PDE3) inhibition |
| Chronotropy (Heart Rate) | Variable/Slight Increase | |
| Vasodilation | Significant | PDE3 inhibition in vascular smooth muscle |
| Cardiac Output | Increases | Increased contractility and reduced afterload |
Signaling Pathways
The distinct mechanisms of action of this compound, dobutamine, and milrinone are visually represented by their respective signaling pathways.
References
Benchmarking CMF-019: A Comparative Guide to Anti-Apoptotic Compounds in Endothelial Cells
For Immediate Release
Cambridge, MA – December 13, 2025 – In the landscape of cytoprotective agents, the novel small molecule apelin receptor agonist, CMF-019, has demonstrated significant anti-apoptotic effects in preclinical studies. This guide provides a comprehensive comparison of this compound's performance against established compounds, including the growth factor rhVEGF and the pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and the development of novel therapeutics.
Comparative Analysis of Anti-Apoptotic Efficacy
| Compound | Target/Mechanism | Concentration | Cell Type | Apoptosis Induction | % Apoptotic Cells (Annexin V+) | Reference |
| Vehicle Control | - | - | PAECs | TNFα (1.5 ng/ml) + CHX (20 µg/ml) | 19.54 ± 1.76 | [1][2] |
| This compound | Apelin Receptor Agonist | 1 µM | PAECs | TNFα (1.5 ng/ml) + CHX (20 µg/ml) | 5.66 ± 0.97 | [1][2] |
| rhVEGF | VEGF Receptors | 10 ng/ml | PAECs | TNFα (1.5 ng/ml) + CHX (20 µg/ml) | 11.59 ± 1.85 | [1][2] |
| Z-VAD-FMK | Pan-Caspase Inhibitor | Not Directly Comparable | Various | Various | Potent Inhibition | [3][4] |
| Q-VD-OPh | Pan-Caspase Inhibitor | Not Directly Comparable | Various | Various | Potent Inhibition | [5][6] |
Note: The data for Z-VAD-FMK and Q-VD-OPh are qualitative, reflecting their established roles as potent apoptosis inhibitors across numerous studies with different cell types and induction methods.
Signaling Pathways and Mechanisms of Action
The anti-apoptotic effects of this compound and rhVEGF are mediated by distinct signaling pathways. This compound acts as a G protein-biased agonist at the apelin receptor, which is known to activate pro-survival pathways.[1][7][8] In contrast, rhVEGF promotes endothelial cell survival through the activation of the MAPK/ERK pathway and the inhibition of the SAPK/JNK stress-activated pathway.[9] Pan-caspase inhibitors such as Z-VAD-FMK and Q-VD-OPh function by directly and irreversibly binding to the active site of caspases, the key executioner enzymes in the apoptotic cascade.
Experimental Protocols
The following is a detailed methodology for a typical apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, similar to the protocol used to evaluate this compound.
Annexin V-FITC and Propidium Iodide Apoptosis Assay
1. Cell Culture and Treatment:
-
Seed human pulmonary artery endothelial cells (PAECs) in appropriate culture vessels and grow to a desired confluency (e.g., 80-90%).
-
Induce apoptosis by treating the cells with TNFα (1.5 ng/ml) and cycloheximide (20 µg/ml) for a specified duration (e.g., 5 hours).
-
In parallel, treat cells with the test compounds (e.g., this compound at 1 µM, rhVEGF at 10 ng/ml) for a suitable pre-incubation or co-incubation period (e.g., 18 hours). Include a vehicle-treated control group.
2. Cell Harvesting and Staining:
-
Following treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle dissociation reagent like trypsin.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
To 100 µl of the cell suspension, add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
After incubation, add 400 µl of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data analysis is performed to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Conclusion
This compound demonstrates potent anti-apoptotic activity in a clinically relevant model of endothelial cell injury. Its efficacy, which is comparable to that of rhVEGF, coupled with its distinct mechanism of action as a biased apelin receptor agonist, positions this compound as a promising candidate for further investigation in diseases characterized by endothelial cell apoptosis. The pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh, remain the gold standard for broad-spectrum inhibition of apoptosis in research settings due to their direct action on the executioner caspases. The choice of an anti-apoptotic agent for research or therapeutic development will depend on the specific context, including the desired mechanism of action and the cellular pathways involved in the apoptotic stimulus.
References
- 1. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF prevents apoptosis of human microvascular endothelial cells via opposing effects on MAPK/ERK and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published CMF-019 Experimental Findings: A Comparative Guide
This guide provides a comprehensive overview of the experimental findings for CMF-019, a novel G protein-biased apelin receptor agonist, and compares its performance with established therapeutic alternatives for pulmonary arterial hypertension (PAH). Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings by researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound and the clinical efficacy of current standard-of-care drugs for PAH.
Table 1: Preclinical Efficacy of this compound in In Vitro and In Vivo Models
| Parameter | This compound | [Pyr1]apelin-13 (Endogenous Ligand) | Reference |
| In Vitro Apelin Receptor Binding Affinity (pKi) | [1] | ||
| Human | 8.58 | Not Reported | [1] |
| Rat | 8.49 | Not Reported | [1] |
| Mouse | 8.71 | Not Reported | [1] |
| In Vitro Functional Assays | |||
| Gαi Mediated cAMP Accumulation Inhibition | Sub-nanomolar potency, comparable to [Pyr1]apelin-13 | High Potency | [2] |
| β-arrestin Recruitment | Over two orders of magnitude less efficient than [Pyr1]apelin-13 | High Potency | [2] |
| Apelin Receptor Internalization | Over two orders of magnitude less efficient than [Pyr1]apelin-13 | High Potency | [2] |
| In Vitro Endothelial Cell Apoptosis Rescue | [3] | ||
| Rescue from TNFα/CHX induced apoptosis (1 µM this compound) | 5.66 ± 0.97% apoptotic cells | Not effective in prolonged incubation | [3] |
| Positive Control (rhVEGF) | 11.59 ± 1.85% apoptotic cells | N/A | [3] |
| In Vivo Hemodynamic Effects in Rats (Intravenous Bolus) | [3][4] | ||
| Reduction in Femoral Artery Pressure (50 nmol) | 4.16 ± 1.18 mmHg | 31.24 ± 8.70 mmHg | [3][4] |
| Reduction in Femoral Artery Pressure (500 nmol) | 6.62 ± 1.85 mmHg | Not Reported at this dose | [3][4] |
| Increase in Cardiac Contractility (dP/dtMAX) (500 nmol) | 251 ± 89 mmHg/s | Significant increase | [5] |
| Increase in Cardiac Output (50 nmol) | 1,097 ± 284 RVU/min | Significant increase | [5] |
| Receptor Desensitization | No significant desensitization observed | Desensitization observed | [2] |
Table 2: Efficacy of Standard-of-Care Drugs for Pulmonary Arterial Hypertension (PAH)
| Drug Class | Drug | Key Efficacy Endpoints (from Clinical Trials) | Reference(s) |
| Endothelin Receptor Antagonists | Bosentan | Improved 6-minute walk distance (6MWD), delayed time to clinical worsening. | [6][7] |
| Ambrisentan | Improved 6MWD, delayed time to clinical worsening. Lower risk of liver injury compared to bosentan. | [7][8][9] | |
| Macitentan | Reduced morbidity and mortality, improved 6MWD. Effective on top of maximal bosentan dose in preclinical models. | [6][10] | |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Sildenafil | Improved 6MWD, hemodynamics (mPAP, PVR), and functional class. | [11][12] |
| Tadalafil | Improved 6MWD, quality of life, and time to clinical worsening. Once-daily dosing. | [13][14][15] | |
| Soluble Guanylate Cyclase (sGC) Stimulators | Riociguat | Improved 6MWD, hemodynamics (mPAP, PVR, CI), and functional class in PAH and CTEPH. | [16][17][18] |
| Prostacyclin Analogues and Receptor Agonists | Epoprostenol (IV) | Improved survival, 6MWD, and hemodynamics in severe PAH. Considered the gold standard for end-stage disease. | [1][19][20][21] |
| Selexipag (Oral) | Reduced risk of morbidity/mortality events, improved functional status. | [22][23][24][25][26] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Endothelial Cell Apoptosis Assay
Objective: To determine the protective effect of this compound on endothelial cells from induced apoptosis.
Methodology:
-
Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAECs) are seeded in 6-well plates at a density of 200,000 cells/well in Endothelial Growth Medium-2 (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS) and allowed to adhere overnight.
-
Induction of Apoptosis: The following day, the medium is replaced with Endothelial Basal Medium-2 (EBM-2) containing 2% FBS. Apoptosis is induced by treating the cells with Tumor Necrosis Factor-α (TNF-α, 1.5 ng/mL) and Cycloheximide (CHX, 20 µg/mL) for 5 hours.[3]
-
Treatment: Following the induction of apoptosis, cells are treated with this compound (e.g., at 1 µM and 10 µM) or a positive control such as recombinant Vascular Endothelial Growth Factor (rhVEGF, 10 ng/mL) for 18 hours.[3]
-
Apoptosis Detection:
-
Cells are washed with Phosphate Buffered Saline (PBS), trypsinized, and transferred into a binding buffer.
-
Cells are then stained with an anti-annexin V-FITC conjugated antibody and Propidium Iodide (PI) for 15 minutes at room temperature.[3]
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
-
In Vivo Hemodynamic Assessment in a Rodent Model
Objective: To evaluate the acute cardiovascular effects of this compound in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this procedure.
-
Anesthesia and Surgical Preparation:
-
Animals are anesthetized (e.g., with isoflurane).
-
A catheter is inserted into the jugular vein for intravenous drug administration.
-
For pressure measurements, a second catheter is placed in the femoral artery. For comprehensive cardiac function analysis (Pressure-Volume loops), a conductance catheter is inserted into the left ventricle via the carotid artery.[5][19]
-
-
Drug Administration: this compound, a comparator such as [Pyr1]apelin-13, or saline vehicle is administered as a bolus intravenous injection through the jugular vein cannula at increasing doses (e.g., 50 nmol, 500 nmol, 5000 nmol).[3]
-
Data Acquisition: Hemodynamic parameters including arterial pressure, left ventricular systolic pressure (LVSP), cardiac contractility (dP/dtmax), stroke volume, and cardiac output are continuously recorded using a pressure transducer and a data acquisition system.
-
Desensitization Protocol: To assess receptor desensitization, after three cumulative doses of this compound or [Pyr1]apelin-13, a subsequent challenge dose of [Pyr1]apelin-13 (e.g., 50 nmol) is administered, and the response is compared to that in saline-treated animals.[2]
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the apelin receptor upon agonist stimulation, a key measure of G protein-independent signaling.
Methodology:
-
Assay Principle: A common method is the PathHunter® β-arrestin assay. This involves using a cell line co-expressing the apelin receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Agonist-induced binding of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Plating: The engineered cells are plated in a 384-well white, solid-bottom assay plate and incubated overnight.
-
Compound Addition: this compound, a reference agonist ([Pyr1]apelin-13), and a negative control are added to the wells at various concentrations.
-
Incubation: The plate is incubated at 37°C for a predetermined period (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.
-
Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well, and the plate is incubated at room temperature in the dark. The luminescence, which is proportional to the extent of β-arrestin recruitment, is read using a plate reader.
cAMP Accumulation Assay
Objective: To measure the inhibition of cyclic AMP (cAMP) production, a marker of Gαi protein activation, in response to this compound.
Methodology:
-
Assay Principle: This assay is typically performed in cells expressing the apelin receptor. Intracellular cAMP levels are first stimulated with forskolin, an adenylyl cyclase activator. The ability of a Gαi-coupled receptor agonist like this compound to inhibit this forskolin-induced cAMP production is then measured.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin.
-
Compound Treatment: The cell suspension is then aliquoted into a 384-well plate containing various concentrations of this compound or a reference agonist.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
cAMP Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a LANCE® Ultra cAMP kit. This involves adding a europium-chelate-labeled anti-cAMP antibody and a dye-labeled cAMP tracer. The amount of light emission is inversely proportional to the concentration of cAMP in the sample.
Mandatory Visualization
Apelin Receptor Signaling Pathway
The following diagram illustrates the signaling pathways downstream of the apelin receptor, highlighting the G protein-biased agonism of this compound.
References
- 1. How a Most Unlikely Drug Changed the Outcome of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative assessment of efficacy and safety of ambrisentan and bosentan in patients with pulmonary arterial hypertension: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early treatment with ambrisentan of mildly elevated mean pulmonary arterial pressure associated with systemic sclerosis: a randomized, controlled, double-blind, parallel group study (EDITA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of sildenafil for pulmonary hypertension due to left heart disease with HFrEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Tadalafil for Treatment of Pulmonary Hypertension: Mechanisms, Evidence, and Emerging Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.com [clinician.com]
- 16. Riociguat therapy for pulmonary hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Riociguat for the treatment of pulmonary arterial hypertension associated with connective tissue disease: results from PATENT-1 and PATENT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment of pulmonary hypertension with riociguat: a review of current evidence and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of acute hemodynamic effects of inhaled nitric oxide and inhaled epoprostenol in patients with pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hcplive.com [hcplive.com]
- 23. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selexipag for patients with pulmonary hypertension associated with lung disease: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selexipag in Patients With Pulmonary Hypertension: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hcplive.com [hcplive.com]
Independent Validation of CMF-019's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMF-019, a novel G protein-biased agonist of the apelin receptor, with alternative therapeutic strategies. The information presented is supported by experimental data to facilitate an independent validation of its therapeutic potential, particularly in the context of cardiovascular diseases such as pulmonary arterial hypertension (PAH).
Executive Summary
This compound is an orally active, small molecule agonist of the apelin receptor (APJ) that exhibits strong bias towards G protein signaling over β-arrestin recruitment.[1][2] This biased agonism is a key differentiator from the endogenous ligand, apelin, and may offer therapeutic advantages by minimizing receptor desensitization and internalization.[2][3] Preclinical studies demonstrate this compound's potential in cardiovascular disease through its positive inotropic effects, vasodilatory properties, and cytoprotective actions on endothelial cells.[1][3] This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of this compound against the endogenous ligand apelin and current standards of care for pulmonary arterial hypertension.
Comparative Efficacy and Mechanism of Action
This compound's therapeutic potential stems from its unique interaction with the apelin receptor, a class A G protein-coupled receptor (GPCR). Unlike the endogenous peptide agonist apelin, which activates both G protein and β-arrestin pathways, this compound is a biased agonist, preferentially activating the Gαi pathway.[1][2] This leads to beneficial downstream effects such as vasodilation and increased cardiac contractility, while avoiding the detrimental effects associated with β-arrestin signaling, like receptor desensitization.[2][3]
Comparison with Endogenous Apelin
Experimental data consistently demonstrates the G protein bias of this compound compared to [Pyr¹]apelin-13.
| Parameter | This compound | [Pyr¹]apelin-13 | Reference |
| Gαi Pathway Potency (pD2) | 10.00 ± 0.13 | 9.34 ± 0.15 | [1] |
| β-arrestin Recruitment Potency (pD2) | 6.65 ± 0.15 | 8.65 ± 0.10 | [1] |
| Receptor Internalization Potency (pD2) | 6.16 ± 0.21 | 9.28 ± 0.10 | [1] |
| Bias Factor (Gαi vs. β-arrestin) | ~400 | - | [1] |
This biased signaling profile suggests that this compound may offer a more sustained therapeutic effect compared to apelin due to reduced receptor desensitization.[3]
Comparison with Standard of Care for Pulmonary Arterial Hypertension (PAH)
While direct head-to-head clinical trials are not yet available, preclinical data allows for an indirect comparison of this compound's mechanism and potential efficacy against established PAH therapies like the endothelin receptor antagonist macitentan and the soluble guanylate cyclase stimulator riociguat.
A study on a similar G protein-biased apelin receptor agonist, MM07, demonstrated comparable efficacy to macitentan in a preclinical model of PAH, suggesting that targeting the apelin pathway with a biased agonist could be a viable therapeutic strategy.[4]
| Therapeutic Agent | Mechanism of Action | Key Preclinical/Clinical Findings |
| This compound | G protein-biased apelin receptor agonist | Induces vasodilation, increases cardiac output, and protects endothelial cells from apoptosis.[3] |
| Macitentan | Endothelin receptor antagonist | Blocks the vasoconstrictive and proliferative effects of endothelin-1.[4] |
| Riociguat | Soluble guanylate cyclase (sGC) stimulator | Enhances the nitric oxide-sGC-cGMP pathway, leading to vasodilation.[5] |
Experimental Data and Protocols
In Vitro Endothelial Cell Protection
This compound has been shown to protect human pulmonary artery endothelial cells (PAECs) from apoptosis, a key pathological feature of PAH.[3]
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Reference |
| Control (EBM-2 2% FBS) | - | [3] |
| TNFα/CHX Induced Apoptosis | 19.54 ± 1.76% | [3] |
| rhVEGF Rescue | 11.59 ± 1.85% | [3] |
| This compound (1 µM) Rescue | 5.66 ± 0.97% | [3] |
-
Cell Culture: Human PAECs are seeded in 6-well plates and cultured in endothelial growth medium-2 (EGM-2) with 10% fetal bovine serum (FBS).
-
Treatment: The medium is replaced with endothelial basal medium 2 (EBM-2) containing 2% FBS. This compound (1 µM) or recombinant human vascular endothelial growth factor (rhVEGF) as a positive control is added and incubated for 18 hours.
-
Apoptosis Induction: Apoptosis is induced by adding tumor necrosis factor-α (TNFα; 1.5 ng/ml) and cycloheximide (CHX; 20 µg/ml) for 5 hours.
-
Staining: Cells are washed, trypsinized, and resuspended in 1x binding buffer. Cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using a flow cytometer.[3]
In Vivo Hemodynamic Effects
In vivo studies in rats have demonstrated the cardiovascular effects of this compound.
| Parameter (at 500 nmol dose) | This compound | [Pyr¹]apelin-13 | Reference |
| Change in Cardiac Contractility (mmHg/s) | +606 ± 112 | - | [1] |
| Reduction in Femoral Artery Pressure (mmHg) | 6.62 ± 1.85 | 31.24 ± 8.70 (at 50 nmol) | [3] |
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The right external jugular vein is cannulated for drug administration, and a pressure-volume catheter is inserted into the left ventricle via the right common carotid artery to measure cardiac parameters. A catheter is also placed in the femoral artery to measure peripheral blood pressure.[3][6]
-
Drug Administration: this compound or [Pyr¹]apelin-13 is administered as a bolus intravenous injection.
-
Data Acquisition: Hemodynamic parameters including cardiac contractility (dP/dtmax), left ventricular systolic pressure, stroke volume, cardiac output, and femoral artery pressure are continuously recorded.
-
Desensitization Protocol: To assess receptor desensitization, a series of this compound or [Pyr¹]apelin-13 doses are administered, followed by a challenge dose of [Pyr¹]apelin-13 to measure the response.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
This compound Biased Signaling Pathway
Caption: this compound's biased agonism at the apelin receptor.
Experimental Workflow for In Vivo Hemodynamic Assessment
References
- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 4. Design of Biased Agonists Targeting the Apelin Receptor [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of CMF-019
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of CMF-019, a potent small molecule agonist at the Apelin receptor. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): At a minimum, personnel should wear a laboratory coat, splash goggles, and disposable nitrile gloves. For handling the solid form of this compound or preparing concentrated solutions, a dust respirator should be used.[1]
Ventilation: All handling of this compound, especially outside of a solution, should be conducted in a chemical fume hood or other well-ventilated enclosure to minimize the risk of inhalation.[1]
Spill Response: A spill kit should be readily accessible in any area where this compound is handled. In the event of a spill, the area should be isolated, and institutional procedures for chemical spill cleanup must be followed. For small spills, use appropriate tools to place the material into a convenient waste disposal container. For larger spills, a shovel can be used for the same purpose.[1]
Waste Segregation and Containment
Proper segregation of waste at the point of generation is the cornerstone of safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper, as well as any unused solid this compound.
-
Liquid Waste: This includes unused solutions of this compound, contaminated buffers, and solvents.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and leak-proof container that is chemically compatible with the solution's components. For instance, acids and bases should not be stored in metal containers.[4] The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[5][6]
Quantitative Data and Disposal Plan Summary
The following table summarizes the key procedural steps and requirements for the disposal of this compound, based on general guidelines for hazardous chemical waste.
| Waste Type | Container Requirements | Labeling Requirements | Storage Guidelines | Disposal Method |
| Solid this compound Waste | Leak-proof, compatible container (e.g., HDPE) with a secure lid.[1][3] | "Hazardous Waste," "this compound Solid Waste," full chemical names of contents, date of generation, PI name and contact, room number. | In a designated and labeled Satellite Accumulation Area, segregated from incompatible materials. | Collection by the institution's Environmental Health and Safety (EHS) department for incineration. |
| Liquid this compound Waste | Leak-proof, chemically compatible container with a screw-on cap.[1][4] | "Hazardous Waste," "this compound Liquid Waste," full chemical names and percentages of all components, date of generation, PI name and contact, room number. | In a designated and labeled Satellite Accumulation Area, with secondary containment to capture potential leaks.[1] | Collection by the institution's EHS department for incineration or other approved treatment.[7][8] |
| Contaminated Sharps | Puncture-resistant container specifically for chemically contaminated sharps.[1][9] | "Hazardous Waste," "Chemically Contaminated Sharps," list of contaminants. | Segregated from other waste streams. | Collection by the institution's EHS department. |
Experimental Protocols: Deactivation of Pharmaceutical Waste
While no specific deactivation protocol for this compound is documented, general procedures for the deactivation of hazardous pharmaceutical waste can be considered. However, any deactivation process should be approached with caution and ideally validated for this compound before implementation. Chemical deactivation aims to render the hazardous compound inert.[10] Strong oxidizing agents, such as hydrogen peroxide, or altering the pH to be more acidic have been shown to be effective for degrading some hazardous drugs.[11]
A potential, though unverified, procedure for the hydrolysis of a peptide-like compound could involve:
-
Working in a chemical fume hood, slowly add a strong acid, such as 1 M hydrochloric acid (HCl), to the aqueous this compound waste.
-
Loosely cap the container to avoid pressure buildup and let it stand at room temperature for a minimum of 24 hours to facilitate hydrolysis.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) before final collection by the EHS department.
Note: The efficacy and safety of this procedure for this compound are unknown. The byproducts of the degradation may also be hazardous. Therefore, it is crucial to consult with your institution's EHS department before attempting any chemical deactivation.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize your institution's specific EHS guidelines.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. actenviro.com [actenviro.com]
- 8. 7 Common Liquid Waste Disposal Methods | VLS [vlses.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ph.health.mil [ph.health.mil]
- 11. prevaildisinfectants.ca [prevaildisinfectants.ca]
Essential Safety and Handling Protocols for CMF-019
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of CMF-019, a potent, orally active small molecule agonist of the apelin receptor (APJ).[1] Due to its pharmacological activity and chemical structure as a benzimidazole derivative, stringent adherence to the following procedures is mandatory to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent bioactive small molecule and its structural classification as a benzimidazole derivative warrant a cautious approach to handling.[2][3] The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE protocol is required.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid compound or preparing solutions. | Protects against splashes and inhalation of aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Essential to prevent inhalation of the powdered compound, especially when weighing or transferring. |
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to minimize exposure risk during the handling of this compound.
Designated Handling Area
-
All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
The work surface should be lined with absorbent, disposable bench paper.
Weighing and Reconstitution
-
Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (e.g., microbalance, spatulas, weigh boats, solvent vials) within the containment area.
-
Weighing : Carefully weigh the desired amount of this compound powder using a tared weigh boat. Avoid any actions that could generate dust.
-
Reconstitution : To prepare a stock solution, add the appropriate solvent (e.g., DMSO) directly to the vial containing the weighed compound.[4] Cap the vial securely and vortex until the solid is completely dissolved.
-
Cleaning : After reconstitution, decontaminate all surfaces and equipment. Dispose of all single-use items (e.g., weigh boats, pipette tips) as hazardous waste.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
Table 2: this compound Waste Disposal Plan
| Waste Type | Examples | Containment | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, bench paper, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols and Signaling Pathway
In Vitro Apoptosis Rescue Assay
This protocol is adapted from studies demonstrating the protective effects of this compound on endothelial cells.[5][6]
-
Cell Culture : Culture human pulmonary artery endothelial cells (PAECs) in appropriate media.
-
Induction of Apoptosis : Induce apoptosis by treating the cells with TNFα and cycloheximide (CHX) for 5 hours.
-
Treatment : Add this compound (e.g., at concentrations of 1 µM and 10 µM) to the TNFα/CHX-treated cells and incubate for a further 18 hours.
-
Analysis : Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) cells.
This compound Signaling Pathway
This compound is a G protein-biased agonist at the apelin receptor (APJ).[1] This means it preferentially activates G protein signaling pathways over the β-arrestin pathway.
Caption: Biased signaling of this compound at the apelin receptor.
References
- 1. targetmol.com [targetmol.com]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. The G Protein Biased Small Molecule Apelin Agonist this compound is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
